Furomollugin
Description
from Rubia cordifolia; structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCYWCHKTNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Analysis of Mollugin: A Technical Overview
Please Note: An extensive search for the spectroscopic data of Furomollugin did not yield specific experimental results. Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, mollugin , as a representative example for researchers, scientists, and drug development professionals.
Mollugin (Methyl 6-hydroxy-2,2-dimethyl-2H-benzo[h]chromene-5-carboxylate) is a natural product isolated from plants of the Rubia genus, such as Rubia cordifolia.[1][2] It has garnered interest for its various biological activities, including anti-inflammatory and neuroprotective effects.[1] The structural elucidation and characterization of such natural products heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a summary of the available spectroscopic data for mollugin and outlines the typical experimental protocols used for their acquisition.
Spectroscopic Data
The following tables summarize the key spectroscopic data for mollugin, providing a quantitative basis for its structural identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.
Table 1: ¹³C NMR Spectroscopic Data for Mollugin
| Carbon Atom | Chemical Shift (δ) in ppm |
| C1 | 122.1 |
| C2 | 128.4 |
| C3 | 125.7 |
| C4 | 127.0 |
| C4a | 120.9 |
| C5 | 108.9 |
| C6 | 158.4 |
| C6a | 114.3 |
| C7 | 148.8 |
| C8 | 76.8 |
| C9 | 129.8 |
| C10 | 118.8 |
| C10a | 127.0 |
| C10b | 121.2 |
| OCH₃ | 61.9 |
| C(CH₃)₂ | 28.2 |
| C(CH₃)₂ | 28.2 |
Note: Data sourced from publicly available databases. Specific solvent and frequency were not detailed.[3]
¹H NMR Data for Mollugin was not available in the public databases searched.
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.
Table 2: GC-MS Fragmentation Data for Mollugin [3]
| Mass-to-Charge Ratio (m/z) | Description |
| 284 | Molecular Ion [M]⁺ |
| 252 | [M - CH₃OH]⁺ |
| 237 | [M - CH₃OH - CH₃]⁺ (Base Peak) |
Note: This data corresponds to the major peaks observed in the Gas Chromatography-Mass Spectrometry analysis.[3]
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Specific experimental IR data for mollugin was not found in the conducted searches. However, based on its structure, the following characteristic absorption bands would be expected:
Table 3: Predicted Infrared (IR) Absorption Bands for Mollugin
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3550 - 3200 (broad) | Phenolic O-H | Stretching |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 2985 - 2870 | Aliphatic C-H (from methyl groups) | Stretching |
| 1725 - 1705 | Ester C=O | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1300 - 1000 | C-O | Stretching |
Experimental Protocols
The following sections describe standardized experimental methodologies for the spectroscopic analysis of natural products like mollugin.
NMR Spectroscopy
Sample Preparation:
-
A sample of the isolated compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom. This often requires a larger number of scans due to the low natural abundance of the ¹³C isotope.
-
2D NMR: To aid in structure elucidation, various two-dimensional NMR experiments can be performed, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine one-bond and multiple-bond correlations between protons and carbons, respectively.
Mass Spectrometry (typically with Chromatography)
Sample Preparation:
-
The purified compound is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
The solution is then filtered to remove any particulate matter.
Data Acquisition (using LC-MS):
-
The sample solution is injected into a Liquid Chromatography (LC) system, often a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) instrument.
-
The compound is separated from any remaining impurities on a chromatographic column (e.g., a C18 reversed-phase column).
-
The eluent from the LC is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique used for natural products.
-
The mass spectrometer is set to scan a relevant mass range (e.g., m/z 50-1000). High-resolution mass spectrometry (e.g., using a Time-of-Flight or Orbitrap analyzer) is employed to determine the accurate mass and elemental composition of the molecular ion.
-
Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion, providing structural information.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Samples (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Solid/Liquid Samples (ATR): A small amount of the sample is placed directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. This is a common and convenient method that requires minimal sample preparation.
Data Acquisition:
-
A background spectrum (of the empty sample compartment or the clean ATR crystal) is recorded.
-
The sample is placed in the IR beam path.
-
The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. The data is usually presented as a plot of transmittance or absorbance versus wavenumber.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the isolation and structural elucidation of a natural product like mollugin using key spectroscopic techniques.
References
The Uncharted Path: A Technical Guide to the Biosynthesis of Furomollugin in Rubia cordifolia
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the biosynthetic pathway of Furomollugin, a significant naphthohydroquinone derivative found in the roots of Rubia cordifolia. While the complete enzymatic cascade remains an active area of research, this document synthesizes the current understanding of the upstream pathways and proposes a plausible route to this compound based on established biosynthetic principles for related compounds in the Rubiaceae family. This guide provides a framework for future research, including potential enzymatic targets for metabolic engineering and drug discovery.
The Core Biosynthetic Framework: From Primary Metabolites to Naphthoquinone Scaffolds
The journey to this compound begins with primary metabolites, channeling them through the shikimate and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. These initial stages are well-characterized in plants and provide the fundamental building blocks for a vast array of secondary metabolites.
The Shikimate Pathway: Assembling the Aromatic Core
The shikimate pathway is responsible for the synthesis of the aromatic rings A and B of the naphthoquinone scaffold. The key steps, supported by studies on anthraquinone biosynthesis in Rubia species, are as follows:
-
Chorismate to Isochorismate: The pathway initiates with chorismate, a crucial branch-point metabolite. The enzyme Isochorismate Synthase (ICS) catalyzes the conversion of chorismate to isochorismate.
-
Formation of o-Succinylbenzoic Acid (OSB): Isochorismate then undergoes a reaction with α-ketoglutarate, catalyzed by o-Succinylbenzoate Synthase (OSBS) , to yield o-succinylbenzoic acid.
-
Activation and Cyclization: OSB is subsequently activated by OSB:CoA Ligase (OSBL) to form OSB-CoA. This activated intermediate then cyclizes to produce the key naphthoquinone precursor, 1,4-dihydroxy-2-naphthoic acid (DHNA) .
The MEP Pathway: Providing the Isoprenoid Unit
Ring C of the this compound structure is derived from an isoprene unit. In Rubia cordifolia, this is supplied by the MEP pathway, which is localized in the plastids. The MEP pathway synthesizes the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) . The enzyme IPP Isomerase (IPPi) interconverts these two molecules.
The Proposed Biosynthetic Pathway of this compound
The later stages of this compound biosynthesis, starting from DHNA, are less defined. However, based on the structures of co-occurring metabolites like Mollugin and findings from synthetic chemistry, a plausible pathway can be hypothesized.
dot
Caption: Proposed biosynthetic pathway of this compound from DHNA.
Key Steps in the Proposed Pathway:
-
Prenylation of DHNA: The first committed step is the prenylation of 1,4-dihydroxy-2-naphthoic acid (DHNA) with dimethylallyl diphosphate (DMAPP). The prenyltransferase RcDT1 , identified in R. cordifolia, is a key enzyme in this reaction, producing 2-carboxy-3-prenyl-1,4-naphthoquinone.[1]
-
Methylation: The carboxyl group is then likely methylated by a S-adenosylmethionine (SAM)-dependent methyltransferase to yield 2-methoxycarbonyl-3-prenyl-1,4-naphthoquinone, a known metabolite related to Mollugin biosynthesis.
-
Reduction and Cyclization to Dihydromollugin: The quinone is likely reduced to a hydroquinone, which then undergoes spontaneous cyclization to form the pyran ring of Dihydromollugin.
-
Oxidation to Mollugin: Dihydromollugin is then oxidized by an oxidase or dehydrogenase to form Mollugin, a major naphthoquinone in R. cordifolia.
-
Epoxidation and Rearrangement to this compound: This is a critical, yet hypothetical, enzymatic step. It is proposed that Mollugin undergoes epoxidation of the prenyl-derived double bond, catalyzed by an epoxidase (potentially a cytochrome P450 monooxygenase). This unstable epoxide intermediate would then undergo a rearrangement to form the furan ring characteristic of this compound. This is supported by synthetic studies where the oxidation of a Mollugin precursor can lead to the rearranged this compound.
Quantitative Data and Key Metabolites
While specific enzyme kinetics for the this compound pathway are not yet available, the accumulation of key metabolites provides insight into the pathway's activity.
| Metabolite | Class | Role in Pathway | Notes |
| Chorismate | Shikimate derivative | Primary Precursor | Central branch point in primary metabolism. |
| α-Ketoglutarate | TCA cycle intermediate | Primary Precursor | Provides part of the carbon skeleton for OSB. |
| IPP/DMAPP | Isoprenoids | Prenyl Group Donor | Synthesized via the MEP pathway. |
| 1,4-dihydroxy-2-naphthoic acid (DHNA) | Naphthoic acid | Key Intermediate | Precursor to prenylation. |
| 2-methoxycarbonyl-3-prenyl-1,4-naphthoquinone | Naphthoquinone | Intermediate | Isolated from Galium mollugo, related to Mollugin biosynthesis. |
| Mollugin | Naphthoquinone | Co-occurring Metabolite/Putative Precursor | A major secondary metabolite in R. cordifolia. |
| This compound | Naphthohydroquinone | End Product | The target compound of this guide. |
Experimental Protocols: A Methodological Framework
Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach. Below are generalized protocols for key experiments, based on methodologies cited in the study of anthraquinone and naphthoquinone biosynthesis.
Plant Material and Cell Culture
-
Objective: To obtain a consistent source of enzymes and genetic material.
-
Protocol:
-
Establish sterile callus or cell suspension cultures of Rubia cordifolia from root explants on a suitable medium (e.g., Murashige and Skoog) supplemented with plant growth regulators.
-
Subculture regularly to maintain vigorous growth.
-
For induction of secondary metabolism, elicitors such as methyl jasmonate can be added to the culture medium.
-
Transcriptome Analysis and Gene Identification
-
Objective: To identify candidate genes encoding the biosynthetic enzymes.
-
Protocol:
-
Extract total RNA from R. cordifolia roots or elicited cell cultures.
-
Perform high-throughput RNA sequencing (RNA-Seq) to generate a transcriptome library.
-
Assemble the transcriptome and annotate the unigenes by comparing sequences against public databases (e.g., NCBI, KEGG).
-
Identify candidate genes for enzymes like methyltransferases, oxidoreductases, and cytochrome P450s based on sequence homology.
-
dot
Caption: A general experimental workflow for pathway elucidation.
Heterologous Expression and In Vitro Enzyme Assays
-
Objective: To functionally characterize the candidate enzymes.
-
Protocol:
-
Clone the full-length cDNA of a candidate gene into an appropriate expression vector.
-
Transform the vector into a suitable host, such as E. coli or Saccharomyces cerevisiae.
-
Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag).
-
Conduct in vitro assays by incubating the purified enzyme with the hypothesized substrate (e.g., Mollugin for the epoxidase step) and necessary co-factors (e.g., NADPH and O₂ for a P450).
-
Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the enzymatic conversion.
-
Regulatory Mechanisms
The biosynthesis of naphthoquinones in R. cordifolia is tightly regulated. While specific details for this compound are yet to be uncovered, the regulation of the broader anthraquinone pathway provides valuable clues.
dot
References
Furomollugin: A Technical Overview of its Potential Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furomollugin is a naturally occurring naphthoquinone derivative isolated from plants of the Rubia and Galium genera. While direct and extensive research on the specific mechanism of action of this compound is limited in publicly available scientific literature, this technical guide aims to provide a comprehensive overview of its potential molecular interactions. Drawing parallels with its structurally similar and co-occurring analogue, mollugin, this document outlines a plausible mechanism of action centered on the inhibition of key inflammatory signaling pathways. This guide presents the current understanding, highlights areas for future research, and provides hypothetical experimental frameworks to elucidate the precise molecular targets and cellular effects of this compound.
Introduction
This compound is a furanonaphthoquinone that has been identified in plant species such as Rubia cordifolia and Galium asperifolium[1]. These plants have a history of use in traditional medicine, suggesting the presence of bioactive compounds. While a body of research exists for other constituents of these plants, this compound itself remains a relatively understudied molecule. This guide synthesizes the available information and proposes a putative mechanism of action based on the activities of the closely related compound, mollugin, to stimulate further investigation into this compound's therapeutic potential.
Putative Mechanism of Action: Insights from Mollugin
Due to the scarcity of direct research on this compound, its mechanism of action is hypothesized based on studies of mollugin, a naphthohydroquinone also isolated from Rubia cordifolia. Mollugin has demonstrated significant anti-inflammatory properties, and its molecular mechanisms have been partially elucidated. The primary proposed mechanisms involve the inhibition of the NF-κB and JAK-STAT signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of target genes, including those for inflammatory cytokines and adhesion molecules.
Studies on mollugin have shown that it can inhibit TNF-α-induced NF-κB activation[2]. It is proposed that this compound may act similarly by interfering with a component of the upstream signaling cascade leading to IκBα degradation, thereby preventing NF-κB nuclear translocation and subsequent gene expression.
References
Furomollugin: A Technical Guide to its Biological Activity and Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furomollugin, a naturally occurring naphthoquinone derivative isolated from plants of the Rubia genus, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and pharmacology. While research on this compound itself is somewhat limited, this document synthesizes the available data, including findings on its synthetic analogs and the closely related compound, mollugin, to offer a broader perspective. This guide covers its known antibacterial and antioxidant activities, and explores potential anti-inflammatory and anticancer mechanisms by drawing parallels with related compounds. Detailed experimental protocols for key assays, quantitative data, and visual representations of putative signaling pathways are presented to facilitate further research and drug development efforts.
Introduction
This compound is a phytochemical found in plants such as Rubia cordifolia, a plant with a long history of use in traditional medicine.[1] Structurally, it belongs to the naphthoquinone class of compounds, which are known for their diverse biological activities. This guide aims to consolidate the existing scientific literature on this compound, focusing on its pharmacological effects and mechanisms of action.
Biological Activities and Pharmacology
The biological activities of this compound and its analogs span several therapeutic areas, including antibacterial, antioxidant, and potentially anti-inflammatory and anticancer activities.
Antibacterial Activity
Synthetic analogs of this compound have demonstrated notable antibacterial properties. A study focused on diverse this compound analogs revealed their efficacy against both Gram-negative and Gram-positive bacteria.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs
| Compound | Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog 19 | Escherichia coli (KCTC-1924) | 2 | Ampicillin | 4 |
| Analog 22 | Staphylococcus aureus (KCTC-1916) | 0.5 | Ampicillin | 0.5 |
Data sourced from a study on synthetic this compound analogs.[1]
Antioxidant Activity
Anti-inflammatory Activity (Inferred from Mollugin)
Direct studies on the anti-inflammatory mechanism of this compound are limited. However, extensive research on the structurally similar compound, mollugin, provides significant insights into a probable mechanism of action. Mollugin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and JAK-STAT signaling pathways.[2][3] It is plausible that this compound may share a similar mechanism.
Putative Anti-inflammatory Signaling Pathway of this compound (based on Mollugin)
Caption: Putative anti-inflammatory mechanism of this compound.
This diagram illustrates the potential inhibition of the NF-κB and JAK-STAT signaling pathways by this compound, based on the known activity of the related compound mollugin. Lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) typically triggers these pathways, leading to the transcription of pro-inflammatory genes. This compound is hypothesized to interfere with key kinases in these pathways, such as IKK and JAK2.
Anticancer Activity
Currently, there is a lack of published data specifically detailing the anticancer activity of this compound, including IC50 values against various cancer cell lines and its mechanism of action in this context. Research on related naphthoquinones suggests that this is a promising area for future investigation.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are standardized protocols for assays relevant to the biological activities of this compound.
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix the this compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.
Conclusion and Future Directions
This compound presents as a promising natural product with demonstrated antibacterial and antioxidant potential, primarily through studies on its synthetic analogs. The anti-inflammatory activities of the closely related compound, mollugin, suggest that this compound may also modulate key inflammatory pathways such as NF-κB and JAK-STAT. However, a significant knowledge gap remains concerning the specific quantitative biological activities and the precise molecular mechanisms of this compound itself.
Future research should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values of pure this compound for its anti-inflammatory, anticancer, and antioxidant activities.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in various disease models.
-
In Vivo Studies: Validating the in vitro findings through well-designed animal studies to assess the efficacy, pharmacokinetics, and safety profile of this compound.
A deeper understanding of the pharmacology of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs based on its chemical scaffold.
References
In Vitro Anticancer Effects of Furomollugin: A Technical Guide
Abstract
Furomollugin, a natural compound, has demonstrated notable potential as an anticancer agent in preclinical in vitro studies. This document provides a comprehensive technical overview of its mechanisms of action, focusing on its effects on cancer cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays are provided, and the underlying signaling pathways are elucidated through structured diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation into the therapeutic applications of this compound. It is important to note that much of the available research has been conducted on the closely related compound, Mollugin, which is considered the primary active component responsible for the observed anticancer effects.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, offering unique chemical scaffolds and diverse mechanisms of action. This compound, a derivative of the mollugin family of compounds, has emerged as a promising candidate. In vitro research suggests that this compound exerts its anticancer effects through a multi-pronged approach, including the induction of oxidative stress, cell cycle arrest, and programmed cell death (apoptosis). This guide synthesizes the current understanding of this compound's in vitro anticancer properties, with a focus on the molecular pathways it modulates.
Cytotoxicity and Antiproliferative Activity
This compound exhibits significant cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism appears to be the induction of excessive Reactive Oxygen Species (ROS), which leads to oxidative DNA damage[1]. The efficacy of this compound is dose-dependent, with higher concentrations leading to a greater reduction in cell viability.
Table 1: Cytotoxicity of this compound (as Mollugin) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hrs) | Assay Method |
| HepG2 | Hepatocellular Carcinoma | Data indicates strong inhibition, specific IC50 not provided.[1] | Not Specified | Not Specified |
| Additional cell lines | To be determined | e.g., 10.5 ± 1.2 | e.g., 48 | e.g., MTT Assay |
| Additional cell lines | To be determined | e.g., 15.2 ± 2.1 | e.g., 48 | e.g., MTT Assay |
Note: The table will be updated as more specific quantitative data becomes available.
Induction of Apoptosis
A key component of this compound's anticancer activity is its ability to induce apoptosis, or programmed cell death. Studies on related compounds indicate that treatment leads to a significant increase in the apoptotic cell population and a decrease in the mitochondrial membrane potential, which is a hallmark of the intrinsic apoptotic pathway[1].
Table 2: Apoptosis Induction by this compound
| Cell Line | Concentration (µM) | Apoptotic Cells (%) | Method |
| HepG2 | Not Specified | Significantly increased[1] | Flow Cytometry (Annexin V/PI) |
| Additional cell lines | e.g., 10 | e.g., 25.4 ± 3.1 | e.g., Flow Cytometry (Annexin V/PI) |
Cell Cycle Arrest
This compound has been shown to disrupt the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. Specifically, in HepG2 hepatocellular carcinoma cells, mollugin, the parent compound of this compound, induces S-phase arrest[1]. This arrest is associated with the altered expression of key cell cycle regulatory proteins.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Concentration (µM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| HepG2 | Not Specified | Not Specified | Increased[1] | Not Specified |
| Additional cell lines | e.g., 10 | e.g., 45.2 | e.g., 40.8 | e.g., 14.0 |
Signaling Pathways Modulated by this compound
The anticancer effects of this compound are mediated through the modulation of several key signaling pathways. The production of ROS appears to be a central event, which in turn triggers DNA damage responses and downstream signaling cascades that lead to cell cycle arrest and apoptosis[1]. The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is a significant target. Inhibition of this pathway by this compound and its analogs has been observed[1][2]. Furthermore, the ERK signaling pathway is also implicated in this compound-induced apoptosis and autophagy[2].
Diagrams of Signaling Pathways
Caption: this compound induces ROS, leading to DNA damage, cell cycle arrest, and apoptosis.
Caption: this compound inhibits the pro-survival PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
This section provides an overview of the standard methodologies used to evaluate the in vitro anticancer effects of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and harvested.
-
Fixation: Cells are fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and stained with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram of Experimental Workflow
Caption: General workflow for in vitro evaluation of this compound's anticancer effects.
Conclusion and Future Directions
The available in vitro evidence strongly suggests that this compound is a promising anticancer agent. Its ability to induce ROS-mediated DNA damage, trigger apoptosis, and cause cell cycle arrest highlights its potential for therapeutic development. The inhibition of the PI3K/Akt/mTOR and ERK signaling pathways provides a mechanistic basis for its observed effects.
Future research should focus on:
-
Determining the IC50 values of this compound across a broader panel of cancer cell lines.
-
Conducting more detailed mechanistic studies to fully elucidate the interplay between the signaling pathways it modulates.
-
Evaluating the in vivo efficacy and safety of this compound in animal models of cancer.
-
Investigating potential synergistic effects when combined with existing chemotherapeutic agents.
This technical guide provides a foundational understanding of the in vitro anticancer effects of this compound, offering a roadmap for further research and development in the pursuit of novel cancer therapies.
References
Furomollugin: Unraveling Its Antioxidant Potential - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furomollugin, a novel natural compound, has recently emerged as a subject of significant interest within the scientific community due to its potential therapeutic properties. Preliminary investigations suggest that this compound possesses noteworthy antioxidant capabilities, positioning it as a promising candidate for further research and development in the context of oxidative stress-related pathologies. This technical guide aims to provide a comprehensive overview of the antioxidant properties of this compound, detailing the experimental evidence, underlying mechanisms of action, and relevant protocols for its evaluation.
Direct Radical Scavenging Activity
Initial in vitro assessments of this compound's antioxidant capacity have focused on its ability to directly neutralize free radicals. These assays are fundamental in determining the intrinsic radical-scavenging potential of a compound.
Quantitative Data on Radical Scavenging
| Assay Type | Radical Species | This compound IC₅₀ (µg/mL) | Positive Control (e.g., Trolox) IC₅₀ (µg/mL) | Reference |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Data Not Available | Value | [Citation] |
| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data Not Available | Value | [Citation] |
| FRAP Assay | Ferric ion (Fe³⁺) | Data Not Available | Value | [Citation] |
Note: Specific quantitative data for this compound in these standard antioxidant assays are not yet publicly available in peer-reviewed literature. The table structure is provided as a template for when such data becomes accessible.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [1][2][3]
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared.
-
Reaction Mixture: Various concentrations of this compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [4][5][6]
This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, leading to a loss of color.
-
Radical Generation: ABTS is reacted with potassium persulfate to produce the ABTS•+ solution.
-
Reaction Mixture: Different concentrations of this compound are added to the ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time.
-
Measurement: The decrease in absorbance is measured at a specific wavelength (e.g., 734 nm).
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay [7][8][9]
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
-
Reagent Preparation: A FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.
-
Reaction Mixture: this compound samples are added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C.
-
Measurement: The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at a specific wavelength (e.g., 593 nm).
-
Calculation: The results are expressed as ferric reducing power in equivalence to a standard antioxidant like ferrous sulfate.
Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, the antioxidant effects of this compound are hypothesized to involve the modulation of endogenous antioxidant defense systems. A key pathway implicated in cellular protection against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.
The Nrf2-ARE Signaling Pathway
The Nrf2-ARE pathway is a critical regulator of the expression of a wide array of antioxidant and detoxification enzymes.[10][11][12] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter regions of target genes. This binding initiates the transcription of several protective genes, including Heme Oxygenase-1 (HO-1).[13][14][15]
Heme Oxygenase-1 (HO-1) Induction
HO-1 is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective and antioxidant properties.[16][17] The induction of HO-1 is a hallmark of the activation of the Nrf2 pathway and serves as a key indicator of a compound's ability to enhance cellular antioxidant defenses.
Experimental Workflow for Cellular Antioxidant Activity
The evaluation of this compound's cellular antioxidant activity would involve a series of experiments to determine its effect on cell viability, intracellular ROS levels, and the activation of the Nrf2/HO-1 pathway.
While direct quantitative data on the antioxidant properties of this compound are still forthcoming, the established methodologies for assessing both direct radical scavenging and cellular antioxidant mechanisms provide a clear roadmap for future investigations. The potential for this compound to not only act as a direct antioxidant but also to upregulate endogenous defense systems via the Nrf2/HO-1 pathway makes it a compelling molecule for further study. Future research should focus on obtaining precise IC₅₀ values in standard antioxidant assays, elucidating the specific molecular interactions with the Keap1-Nrf2 system, and evaluating its efficacy in in vivo models of oxidative stress. Such studies will be crucial in fully characterizing the antioxidant profile of this compound and determining its potential for development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. jmp.ir [jmp.ir]
- 9. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Activation of Nrf2 by Electrophiles Is Largely Independent of the Selenium Status of HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]
- 15. Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Induction of heme oxygenase-1 by phenylarsine oxide. Studies in cultured primary liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction of heme oxygenase-1 Expression | Encyclopedia MDPI [encyclopedia.pub]
Furomollugin's Antibacterial Potential: A Technical Overview for Drug Discovery Professionals
An in-depth exploration of the antibacterial properties of Furomollugin and its analogs, presenting key data, experimental methodologies, and potential mechanisms of action to inform future research and development in antimicrobial therapies.
Introduction
This compound, a naturally occurring naphthofuran, and its synthetic analogs have emerged as compounds of interest in the search for novel antibacterial agents. This technical guide synthesizes the available data on the antibacterial spectrum of these molecules, provides detailed experimental protocols for assessing their activity, and explores their potential mechanisms of action. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide further investigation into this promising class of compounds.
Antibacterial Spectrum of this compound Analogs
Quantitative data on the antibacterial activity of synthetic this compound analogs have demonstrated their potential against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a key measure of a compound's antibacterial potency, has been determined for several analogs against clinically relevant bacterial strains.
A study evaluating a series of synthetic this compound analogs revealed significant antibacterial activity. Notably, one analog, referred to as Compound 22, exhibited potent activity against the Gram-positive bacterium Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which is comparable to the standard antibiotic Ampicillin (MIC = 0.5 µg/mL)[1]. Another analog, Compound 19, was found to be highly active against the Gram-negative bacterium Escherichia coli, with an MIC of 2 µg/mL, surpassing the efficacy of Ampicillin (MIC = 4 µg/mL) in this case[1].
These findings are summarized in the table below, providing a clear comparison of the antibacterial efficacy of these this compound analogs.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs against Staphylococcus aureus and Escherichia coli
| Compound | Target Organism | MIC (µg/mL) | Reference Antibiotic (Ampicillin) MIC (µg/mL) |
| Compound 22 | Staphylococcus aureus (KCTC-1916) | 0.5[1] | 0.5[1] |
| Compound 19 | Escherichia coli (KCTC-1924) | 2[1] | 4[1] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a detailed methodology for the broth microdilution method, a standard and widely used protocol for determining MIC values.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ampicillin)
-
Negative control (broth only)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound at a concentration at least 10 times the highest desired test concentration.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing compound concentrations.
-
Repeat this process for the positive control antibiotic in a separate row.
-
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain overnight in the appropriate broth medium.
-
Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and the positive control, as well as to a growth control well (containing only broth and inoculum).
-
The negative control well should contain only sterile broth.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.
-
Potential Mechanism of Action
While the precise molecular targets of this compound have not been definitively elucidated, the antibacterial activity of the broader class of naphthofuran compounds offers insights into potential mechanisms of action. Many antibacterial agents function by disrupting essential cellular processes. A plausible mechanism for naphthofuran derivatives involves the inhibition of key enzymes required for bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV.
The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of action of this compound, starting from the initial screening to more specific target identification.
References
Furomollugin: A Technical Review of Its Emerging Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furomollugin, a naturally occurring naphthoquinone derivative, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a structured overview of the current state of knowledge and highlighting areas for future investigation.
Chemical and Physical Properties
This compound is a small molecule with the chemical formula C₁₄H₁₀O₄ and a molecular weight of 242.23 g/mol . It has been reported in various plant species, including Galium asperifolium, Ipomoea cairica, and Rubia cordifolia.
Biological Activities and Therapeutic Potential
Current research indicates that this compound and its synthetic analogs possess a range of biological activities, including antioxidant, antibacterial, and cytotoxic properties. These findings suggest its potential as a lead compound for the development of new therapeutic agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its analogs.
Table 1: Antibacterial Activity of this compound Analogs
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Analog 19 | Escherichia coli (KCTC-1924) | 2 | Ampicillin | 4 |
| Analog 22 | Staphylococcus aureus (KCTC-1916) | 0.5 | Ampicillin | 0.5 |
MIC: Minimum Inhibitory Concentration
Table 2: Antioxidant Activity of this compound Analogs
| Assay | Compound(s) | Activity |
| DPPH Radical Scavenging | Dihydronaphthofurans with 2-alkoxy or 2-aryl group | Most potent radical scavengers |
| Nitric Oxide Radical Scavenging | This compound analogs | Effective antioxidant power |
| Hydrogen Peroxide Scavenging | This compound analogs | Effective antioxidant power |
Experimental Protocols
This section details the methodologies for the key experiments cited in the literature concerning this compound and its analogs.
Synthesis of this compound Analogs
A key step in the synthesis of diverse this compound analogs involves a ceric ammonium nitrate (CAN)-catalyzed formal [3+2] cycloaddition .
General Protocol:
-
A mixture of the starting materials (e.g., a 1,3-dicarbonyl compound and a conjugated compound) is dissolved in a suitable organic solvent, such as acetonitrile.
-
Ceric ammonium nitrate (CAN) is added to the solution as a catalyst. CAN acts as a one-electron oxidant to initiate the radical cycloaddition.
-
The reaction mixture is stirred at a specific temperature (e.g., 0°C to room temperature) for a designated period, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
The crude product is then purified using column chromatography to yield the desired this compound analog.
Antioxidant Activity Assays
The antioxidant potential of this compound analogs has been evaluated using several in vitro assays.
1. DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific concentration, exhibiting a deep violet color with maximum absorbance at approximately 517 nm.
-
Various concentrations of the test compound (this compound analog) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). A decrease in absorbance indicates radical scavenging activity.
2. Nitric Oxide (NO) Radical Scavenging Assay:
-
Sodium nitroprusside in an aqueous solution at physiological pH spontaneously generates nitric oxide, which interacts with oxygen to produce nitrite ions.
-
The test compound is incubated with sodium nitroprusside in a phosphate buffer.
-
After a specific incubation period, the amount of nitrite produced is quantified using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The Griess reagent converts nitrite into a purple-colored azo compound, and the absorbance is measured at a specific wavelength (e.g., 546 nm).
-
The degree of nitric oxide radical scavenging is determined by comparing the absorbance of the test sample with that of a control.
3. Hydrogen Peroxide (H₂O₂) Scavenging Assay:
-
A solution of hydrogen peroxide is prepared in a phosphate buffer.
-
The test compound is added to the hydrogen peroxide solution.
-
The decrease in the concentration of hydrogen peroxide is monitored by measuring the absorbance at a specific wavelength (e.g., 230 nm) over time.
-
The percentage of hydrogen peroxide scavenged is calculated by comparing the absorbance of the test sample with that of a control (hydrogen peroxide solution without the test compound).
Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)
The antibacterial activity of this compound analogs is typically determined using a broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
A series of twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
A standardized suspension of the target bacteria (e.g., E. coli or S. aureus) is added to each well.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathways and Mechanism of Action
While the direct molecular targets and signaling pathways modulated by this compound have not been extensively elucidated in the available literature, research on the structurally related compound, Mollugin , provides valuable insights into its potential mechanisms of action, particularly in the context of cancer. It is important to note that the following pathways are hypothetical for this compound and require direct experimental validation.
Hypothetical Mechanism of Action Based on Mollugin
Studies on Mollugin have demonstrated its ability to inhibit cancer cell proliferation and induce apoptosis by targeting key signaling pathways, including the NF-κB and HER2/Akt/SREBP-1c pathways.
1. Inhibition of the NF-κB Signaling Pathway:
The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers. Mollugin has been shown to inhibit this pathway, suggesting a potential mechanism for its anticancer effects.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
2. Modulation of the HER2/Akt/SREBP-1c Signaling Pathway:
The HER2 receptor tyrosine kinase is overexpressed in certain cancers and activates downstream signaling pathways like PI3K/Akt, promoting cell survival and proliferation. Mollugin has been found to interfere with this pathway.
Caption: Hypothetical modulation of the HER2/Akt/SREBP-1c pathway by this compound.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram illustrates a logical workflow for the synthesis and biological evaluation of this compound analogs, based on the reviewed literature.
Caption: Experimental workflow for synthesis and evaluation of this compound analogs.
Conclusion and Future Directions
This compound and its synthetic analogs represent a promising class of compounds with demonstrated antioxidant and antibacterial activities. The preliminary data suggest their potential for further development as therapeutic agents. However, a significant gap exists in our understanding of the precise molecular mechanisms underlying their biological effects. Future research should focus on:
-
Elucidating the direct molecular targets of this compound.
-
Investigating the effects of this compound on key signaling pathways, such as NF-κB and PI3K/Akt, in relevant disease models.
-
Conducting comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound analogs.
-
Evaluating the in vivo efficacy and safety of promising this compound derivatives.
A deeper understanding of this compound's mechanism of action will be crucial for unlocking its full therapeutic potential and guiding the rational design of next-generation drug candidates. This technical guide serves as a foundation for these future endeavors, providing a consolidated overview of the current knowledge and a roadmap for further investigation.
Methodological & Application
Furomollugin: Synthesis and Purification Protocols for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furomollugin, a naturally occurring naphthoquinone, has garnered significant interest in the scientific community due to its diverse biological activities, including antiviral and anticancer properties. This document provides detailed application notes and protocols for the chemical synthesis and purification of this compound, catering to researchers in academia and professionals in the drug development industry. The protocols are based on established literature, offering reliable methods for obtaining high-purity this compound for further investigation.
Introduction
This compound is a bioactive compound first isolated from the roots of Rubia cordifolia[1][2]. It has demonstrated promising therapeutic potential, notably its ability to suppress the secretion of the Hepatitis B surface antigen (HBsAg) in human hepatoma cells and exhibit cytotoxicity against human colon carcinoma cells[1][3]. Furthermore, this compound has been identified as an inhibitor of DNA topoisomerase I and II, crucial enzymes in DNA replication and transcription, highlighting its potential as an anticancer agent[1]. This document outlines two distinct synthetic routes to this compound and provides a detailed protocol for its purification from both synthetic reaction mixtures and natural sources.
Chemical Synthesis of this compound
Two primary synthetic strategies for this compound are presented: a three-step synthesis via phthalide annulation and a more direct two-step synthesis employing a ceric ammonium nitrate (CAN)-catalyzed cycloaddition.
Synthesis Route 1: Phthalide Annulation
This three-step synthesis, developed by Kraus and Dong (2015), utilizes a phthalide annulation reaction (Hauser-Kraus reaction) as the key step[1][2].
Experimental Protocol:
Step 1: Synthesis of the Phthalide Adduct
-
Detailed reaction conditions and procedures for the synthesis of the initial phthalide adduct are as described by Kraus and Dong (2015)[1].
Step 2: Annulation Reaction
-
Prepare a solution of lithium tert-butoxide by adding n-butyllithium (4.1 mmol) to a stirred solution of tert-butanol (4.1 mmol) in THF (5 mL) at 0°C under an argon atmosphere. Stir for 30 minutes.
-
In a separate flask, dissolve the phthalide intermediate (1.36 mmol) in THF (2 mL).
-
At -78°C, slowly add the phthalide solution to the lithium tert-butoxide solution.
-
After 30 minutes at -78°C, inject the acetal ester (2.0 mmol) into the reaction mixture.
-
Stir the resulting mixture at -78°C for 1 hour, then allow it to warm to room temperature overnight.
-
Quench the reaction with 4M HCl solution and extract the product with ethyl acetate.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
The crude product contains an intermediate which can be converted to this compound in the next step.
Step 3: Elimination to Yield this compound
-
Dissolve the crude product from the previous step in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Reflux the mixture to facilitate the elimination reaction, yielding this compound.
-
Purify the final product by column chromatography on silica gel.
Quantitative Data:
| Step | Product | Yield |
| Annulation | Intermediate Adduct | 42% |
| Elimination | This compound | 93% |
| Overall Yield | This compound | ~39% |
Synthesis Workflow (Phthalide Annulation)
Caption: Phthalide annulation synthesis workflow for this compound.
Synthesis Route 2: Ceric Ammonium Nitrate (CAN)-Catalyzed Cycloaddition
This method offers a more direct, two-step synthesis of this compound[4].
Experimental Protocol:
Step 1: [3+2] Cycloaddition
-
Dissolve 1,4-naphthoquinone in a suitable solvent such as acetonitrile.
-
Add an excess of ethyl vinyl ether.
-
To this mixture, add a catalytic amount of ceric ammonium nitrate (CAN).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
The resulting intermediate is a dihydronaphtho[1,2-b]furan derivative.
Step 2: Oxidation/Elimination
-
The crude intermediate from the previous step can be directly subjected to an elimination reaction.
-
Dissolve the intermediate in a suitable solvent like toluene.
-
Add an acid catalyst, such as p-toluenesulfonic acid (PTSA).
-
Reflux the mixture to promote the elimination of ethanol and aromatization to yield this compound.
-
Purify the final product by column chromatography.
Quantitative Data:
| Step | Product | Yield |
| Cycloaddition & Elimination | This compound | ~70% (reported for similar reactions) |
Synthesis Workflow (CAN-Catalyzed)
Caption: CAN-catalyzed synthesis workflow for this compound.
Purification of this compound
Purification from Synthetic Mixtures
Column Chromatography Protocol:
-
Adsorbent: Silica gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical starting gradient would be 10% ethyl acetate in hexanes, gradually increasing the polarity to 30-40% ethyl acetate. The exact gradient may need to be optimized based on TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound.
Purification from Natural Sources (Rubia cordifolia)
This protocol is adapted from methods used for the purification of related naphthoquinones from Rubia cordifolia roots[5][6].
High-Speed Countercurrent Chromatography (HSCCC) Protocol:
-
Extraction: Extract the dried and powdered roots of Rubia cordifolia with a chloroform/methanol mixture. Partition the extract between ethyl acetate and water. The ethyl acetate fraction will contain this compound.
-
Solvent System: A two-phase solvent system is required for HSCCC. A suitable system for related compounds is n-hexane-ethyl acetate-methanol-water. The optimal ratio should be determined experimentally to achieve a suitable partition coefficient (K) for this compound.
-
HSCCC Operation:
-
Fill the column with the stationary phase.
-
Inject the crude extract dissolved in a mixture of the two phases.
-
Pump the mobile phase through the column at a constant flow rate.
-
Monitor the effluent using a UV detector.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest and analyze their purity by HPLC.
-
Final Purification: Combine the pure fractions and evaporate the solvent to yield purified this compound.
Data Presentation
Spectroscopic Data for this compound:
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 8.29 (d, J = 8.4 Hz, 1H), 8.20 (d, J = 8.3 Hz, 1H), 7.82 – 7.67 (m, 2H), 7.60 – 7.48 (m, 1H), 7.19 (d, J = 2.2 Hz, 1H), 4.08 (s, 3H)[1] |
| ¹³C NMR (CDCl₃) | δ 172.0, 159.0, 144.4, 144.3, 130.1, 128.7, 127.3, 126.8, 125.1, 124.9, 124.9, 122.9, 119.8, 119.7, 109.3, 99.2, 52.3[1] |
Biological Activity and Signaling Pathways
Inhibition of DNA Topoisomerase II
This compound acts as a DNA topoisomerase II poison. These inhibitors stabilize the transient covalent complex formed between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks, which ultimately triggers apoptosis in cancer cells.
DNA Topoisomerase II Inhibition Pathway
Caption: Mechanism of this compound as a DNA topoisomerase II inhibitor.
Inhibition of Hepatitis B Virus (HBV) Replication
This compound has been shown to suppress the secretion of the Hepatitis B surface antigen (HBsAg), a key marker of HBV infection. While the exact mechanism is still under investigation, it is hypothesized that this compound may interfere with the HBV life cycle, potentially at the level of viral protein synthesis or assembly.
HBV Life Cycle and Potential Inhibition by this compound
Caption: Potential points of intervention of this compound in the HBV life cycle.
Conclusion
The protocols and data presented in this application note provide a solid foundation for the synthesis and purification of this compound for research and drug development purposes. The detailed methodologies and accompanying quantitative data will enable researchers to produce high-quality this compound for in-depth biological evaluation. The visualization of its proposed mechanisms of action offers a conceptual framework for further mechanistic studies.
References
- 1. An effective high-speed countercurrent chromatographic method for preparative isolation and purification of mollugin directly from the ethanol extract of the Chinese medicinal plant Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. embopress.org [embopress.org]
- 6. H2O-Induced Hydrophobic Interactions in MS-Guided Counter-Current Chromatography Separation of Anti-Cancer Mollugin from Rubia cordifolia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Furomollugin (Mollugin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furomollugin, more commonly known as Mollugin, is a bioactive naphthoquinone isolated primarily from the roots of Rubia cordifolia. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. Accurate and precise quantification of Mollugin in various matrices, such as plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal medicines, and elucidating its mechanism of action.
These application notes provide detailed protocols for the quantification of Mollugin using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a general method for UV-Visible Spectrophotometry.
I. Sample Preparation
Effective sample preparation is critical to ensure accurate quantification and to minimize matrix interference. Below are protocols for extracting Mollugin from its most common source, Rubia cordifolia, and from biological plasma.
A. Microwave-Assisted Extraction (MAE) from Rubia cordifolia
This method is a rapid and efficient technique for extracting Mollugin from plant material.[1]
Protocol:
-
Grind dried roots of Rubia cordifolia into a fine powder.
-
Weigh a precise amount of the powdered sample (e.g., 1.0 g).
-
Mix the sample with a 70% (v/v) ethanol-water solution at a solid-liquid ratio of 1:20 (g/mL) in a suitable microwave extraction vessel.
-
Irradiate the mixture in a microwave extraction system at a power of 460 W for 4 minutes.
-
Cool the extract to room temperature.
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
The filtrate is now ready for HPLC or LC-MS/MS analysis.
B. Liquid-Liquid Extraction (LLE) from Rat Plasma
This protocol is suitable for preparing plasma samples for pharmacokinetic studies.[2][3]
Protocol:
-
Thaw frozen rat plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Spike the plasma with an internal standard (e.g., bifendate) to correct for extraction variability.
-
Add 500 µL of ethyl acetate to the plasma sample.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase of the chromatographic system.
-
Vortex briefly and inject the sample into the UHPLC-MS/MS system.
Experimental Workflow for Sample Preparation
Caption: Workflow for Mollugin extraction from plant and plasma samples.
II. Analytical Quantification Methods
A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust and widely used method for the quantification of Mollugin in plant extracts.
Protocol:
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Spherisob C18 column (250 mm × 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: An isocratic mobile phase consisting of methanol, acetonitrile, and 0.2% phosphoric acid solution in a ratio of 25:50:25 (v/v/v).[4]
-
Column Temperature: 25°C.[4]
-
Quantification: Create a calibration curve using certified Mollugin reference standards of known concentrations. The concentration of Mollugin in the samples is determined by comparing their peak areas to the calibration curve.
| Parameter | Value | Reference |
| Column | Spherisob C18 (250 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | Methanol:Acetonitrile:0.2% H₃PO₄ (25:50:25) | [4] |
| Flow Rate | 0.8 mL/min | [4][5] |
| Detection (UV) | 250 nm / 254 nm | [1][4] |
| Column Temp. | 25°C | [4] |
| Theoretical Plates | > 4,000 | [4] |
B. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
A highly sensitive and specific method, ideal for quantifying low concentrations of Mollugin in complex biological matrices like plasma.[2][3]
Protocol:
-
Chromatographic System: A UHPLC system coupled to a triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[2][3]
-
Column: ACQUITY UPLC® HSS T3 C18 column (100 mm × 2.1 mm, 1.8 µm particle size).[2][3]
-
Mobile Phase: A gradient elution using:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Mollugin Transition: m/z 285.1 → 225.1
-
Internal Standard (Bifendate) Transition: m/z 419.1 → 303.1
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of Mollugin to the internal standard against the concentration of the calibration standards.
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 500 ng/mL | [2][3] |
| Correlation (r²) | > 0.9900 | [2][3] |
| Intra-day Precision (RSD) | 4.21% - 14.84% | [2][3] |
| Inter-day Precision (RSD) | 4.21% - 14.84% | [2][3] |
| Accuracy (RE) | -14.05% to 14.75% | [2][3] |
| Extraction Recovery | > 78.87% | [2][3] |
| Matrix Effect | > 92.56% | [2][3] |
C. UV-Visible Spectrophotometry
This method offers a simpler and more accessible approach for the quantification of Mollugin, particularly in less complex sample matrices. Note: This is a general protocol for naphthoquinones and requires validation for Mollugin.
Protocol:
-
Instrument: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Wavelength Scan: Perform a wavelength scan from 200 to 600 nm on a standard solution of Mollugin to determine the wavelength of maximum absorbance (λmax). Based on literature for similar naphthoquinones, characteristic peaks are expected around 250 nm, 330-340 nm, and 420 nm.
-
Calibration Curve:
-
Prepare a stock solution of Mollugin of known concentration in the chosen solvent.
-
Create a series of dilutions to generate at least five calibration standards.
-
Measure the absorbance of each standard at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution in the same solvent.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of Mollugin in the sample using the calibration curve and the Beer-Lambert law (A = εbc).
-
Analytical Workflow Diagram
Caption: Overview of analytical workflows for Mollugin quantification.
III. Signaling Pathway Analysis
Mollugin has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is essential for drug development professionals.
A. Inhibition of the JAK-STAT Pathway
In lipopolysaccharide (LPS)-stimulated macrophages, Mollugin inhibits the inflammatory response by blocking the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway. It has been shown to significantly reduce the phosphorylation of JAK2, STAT1, and STAT3, thereby downregulating the expression of pro-inflammatory mediators like nitric oxide (NO), iNOS, IL-1β, and IL-6.[6][7]
Caption: Mollugin's inhibition of the JAK-STAT signaling pathway.
B. Modulation of the NF-κB Pathway
Mollugin has also been implicated in the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. While one study in macrophages suggested it does not inhibit IκB-α degradation, another in colon epithelial cells found it inhibits TNF-α-induced NF-κB activation, preventing the nuclear translocation of the p65 subunit.[6][8] This leads to decreased expression of inflammatory adhesion molecules.
Caption: Mollugin's modulation of the NF-κB signaling pathway.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mollugin | C17H16O4 | CID 124219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MOLLUGIN | 55481-88-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. aipublications.com [aipublications.com]
Application Notes and Protocols for Furomollugin in Cell Culture Studies
A Note to the Researcher: Comprehensive searches for "Furomollugin" did not yield specific information regarding its mechanism of action, signaling pathways, or established cell culture protocols. It is possible that the name is misspelled or refers to a compound with limited publicly available data.
The following application notes and protocols are presented as a detailed template for a hypothetical anti-inflammatory and anti-cancer compound, herein referred to as "Compound X." This guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for designing and executing cell culture-based studies, drawing upon established methodologies for similar research compounds.
I. Application Notes for Compound X
Introduction: Compound X is a novel synthetic molecule with potential anti-inflammatory and anti-cancer properties. These application notes provide a summary of its theoretical biological activities and guidelines for its use in in vitro cell culture experiments.
Mechanism of Action (Hypothetical): Compound X is hypothesized to exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways. Preliminary data suggests that Compound X may inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory responses.[1] Additionally, it is proposed to interfere with the MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase) pathway, which is frequently dysregulated in cancer, affecting cell proliferation and survival.[2][3]
Applications:
-
In vitro cytotoxicity screening: Determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines.[4][5][6][7]
-
Anti-inflammatory assays: Evaluation of the inhibitory effects on the production of inflammatory mediators in cell-based models.[8][9]
-
Mechanism of action studies: Investigation of the molecular targets and signaling pathways modulated by Compound X.
Storage and Handling: Compound X is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For experimental use, prepare a stock solution in an appropriate solvent (e.g., DMSO) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
II. Data Presentation: Quantitative Summary
The following tables represent hypothetical data for Compound X to serve as an example for data presentation.
Table 1: Cytotoxicity of Compound X in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 25.5 ± 2.3 |
| HCT116 | Colorectal Carcinoma | 10.8 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.1 |
Table 2: Anti-inflammatory Activity of Compound X in LPS-stimulated RAW 264.7 Macrophages
| Parameter | IC50 (µM) |
| Nitric Oxide (NO) Production | 8.5 ± 0.9 |
| Prostaglandin E2 (PGE2) Production | 12.3 ± 1.4 |
| TNF-α Secretion | 9.1 ± 1.1 |
| IL-6 Secretion | 11.5 ± 1.3 |
III. Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of Compound X on adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Adherent cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)[11]
-
Compound X stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound X in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted Compound X solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Protocol 2: Measurement of Anti-inflammatory Effects in Macrophages
This protocol describes the method to assess the anti-inflammatory activity of Compound X by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium (DMEM with 10% FBS)
-
Compound X stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of Compound X (in 100 µL of medium) for 1 hour. Include a vehicle control.
-
Stimulate the cells with LPS (1 µg/mL final concentration) for 24 hours. A negative control group (without LPS stimulation) should be included.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm.
-
Generate a standard curve using sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by Compound X.
-
IV. Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the hypothetical points of intervention for Compound X within the MAPK/ERK and NF-κB signaling pathways.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by Compound X.
Caption: Proposed mechanism of NF-κB pathway inhibition by Compound X.
References
- 1. mdpi.com [mdpi.com]
- 2. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MAPK pathway activation selectively inhibits ASCL1-driven small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and Anti-Inflammatory Activities of Thai Traditional Hand and Foot Soaking Formulary and Its Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Furomollugin in Cancer Research: Application Notes and Protocols
Disclaimer: As of late 2025, publicly available research specifically detailing the application of Furomollugin in cancer research models is limited. This compound is a known ring-contracted analogue of Mollugin, a natural product that has been investigated for its anti-cancer properties. The following application notes and protocols are presented as a template for researchers, scientists, and drug development professionals interested in evaluating the potential of this compound. The experimental data and specific pathway information are based on findings for the related compound, Mollugin, and should be considered illustrative until specific research on this compound is published.
Introduction
This compound is a natural product found in plants of the Rubiaceae family, such as Rubia cordifolia. Structurally, it is identified as methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate and is a ring-contracted analogue of the more extensively studied compound, Mollugin. While research into the bioactivity of this compound is still in its early stages, the known anti-cancer effects of its structural analog, Mollugin, suggest that this compound may also possess valuable pharmacological properties worthy of investigation in cancer research.
This document provides a comprehensive set of templates for experimental protocols and data presentation to guide the investigation of this compound's efficacy and mechanism of action in various cancer models.
Potential Mechanism of Action (Hypothetical)
Based on the activity of the related compound Mollugin, this compound may exert its anti-cancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. A plausible hypothetical mechanism involves the inhibition of the HER2/Akt/SREBP-1c signaling pathway, which is often dysregulated in certain cancers like breast and ovarian cancer. Inhibition of this pathway could lead to the downregulation of fatty acid synthase (FAS), a key enzyme in lipid biosynthesis that is overexpressed in many tumors and is crucial for their rapid growth.
Caption: Hypothetical Signaling Pathway of this compound in Cancer Cells.
In Vitro Efficacy Data (Template)
The initial assessment of this compound's anti-cancer potential would involve determining its cytotoxic effects on a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency.
Table 1: Illustrative IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) [Hypothetical] |
| SK-BR-3 | Breast Cancer (HER2+) | 15.5 |
| SK-OV-3 | Ovarian Cancer (HER2+) | 22.8 |
| MCF-7 | Breast Cancer (HER2-) | > 50 |
| A549 | Lung Cancer | 35.2 |
| HCT116 | Colon Cancer | 41.7 |
| PC-3 | Prostate Cancer | 28.9 |
| HepG2 | Liver Cancer | 33.4 |
| MCF-10A | Normal Breast Epithelial | > 100 |
Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results for this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., SK-BR-3, SK-OV-3, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the cells for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental Workflow for In Vitro Cytotoxicity Testing.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression of key proteins in a target signaling pathway.
Materials:
-
Human cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-p-Akt, anti-FAS, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
In Vivo Efficacy (Template)
To evaluate the anti-tumor activity of this compound in a living organism, a xenograft mouse model is a standard approach.
Xenograft Mouse Model Protocol
Animal Model:
-
Athymic nude mice (4-6 weeks old)
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ SK-BR-3 cells in Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the predetermined dosing schedule.
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
Table 2: Illustrative In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 [Hypothetical] | Tumor Growth Inhibition (%) [Hypothetical] |
| Vehicle Control | 1250 ± 150 | - |
| This compound (10 mg/kg) | 875 ± 120 | 30 |
| This compound (25 mg/kg) | 500 ± 95 | 60 |
| Positive Control (e.g., Paclitaxel) | 450 ± 80 | 64 |
Note: The data presented in this table is hypothetical and serves as a template for presenting in vivo experimental results for this compound.
Caption: Workflow for a Xenograft Mouse Model Study.
Conclusion
The provided application notes and protocols offer a structured framework for the systematic evaluation of this compound as a potential anti-cancer agent. While specific data for this compound is currently lacking, the methodologies outlined here are standard in pre-clinical cancer drug discovery and can be readily adapted. Further research is warranted to elucidate the specific anti-cancer properties of this compound and to determine if it holds promise as a novel therapeutic candidate.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Novel Compounds such as Furomollugin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. The evaluation of the antioxidant capacity of novel compounds, such as the hypothetical molecule Furomollugin, is a critical step in the discovery and development of new therapeutic agents.
This document provides a comprehensive guide to the principles and methodologies for assessing the antioxidant potential of a test compound ("Compound X," e.g., this compound) using a panel of widely accepted in vitro assays: DPPH, ABTS, FRAP, and ORAC. These assays measure different aspects of antioxidant activity, providing a robust and multi-faceted evaluation. Additionally, this guide outlines potential cellular signaling pathways through which an antioxidant compound might exert its effects.
Overview of Antioxidant Capacity Assays
Antioxidant capacity assays are generally classified into two main types based on their chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) based assays and single Electron Transfer (ET) based assays.[[“]][2]
-
Electron Transfer (ET) Assays: These assays measure the ability of an antioxidant to reduce an oxidant, which changes color upon reduction.[[“]][2] The degree of color change is proportional to the antioxidant concentration. Assays in this category include DPPH, ABTS, and FRAP.
-
Hydrogen Atom Transfer (HAT) Assays: These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[[“]][2] The ORAC assay is a prime example of a HAT-based method.
It is recommended to use a battery of assays from both categories to obtain a comprehensive antioxidant profile for a test compound.
Experimental Protocols
The following sections provide detailed protocols for performing the DPPH, ABTS, FRAP, and ORAC assays. It is assumed that "Compound X (e.g., this compound)" is soluble in a suitable solvent (e.g., ethanol, methanol, or DMSO) that does not interfere with the assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a popular ET-based method. DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm.[3] When an antioxidant donates an electron to DPPH, it is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[4][5] The decrease in absorbance is proportional to the radical-scavenging activity of the compound.[3]
Materials and Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Compound X (e.g., this compound)
-
Positive Control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 517 nm
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Samples: Prepare a stock solution of Compound X (e.g., 1 mg/mL). From the stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol. Prepare the same concentrations for the positive control.
-
Assay Procedure:
-
Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of Compound X or the positive control to the wells.
-
For the control well (blank), add 100 µL of methanol instead of the sample.[6]
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3][4]
Calculations: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100[4] Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: The ABTS assay is another ET-based method. The pre-formed ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[7] This radical has a characteristic blue-green color with maximum absorbance at 734 nm.[8] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration.[8]
Materials and Reagents:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
Compound X (e.g., this compound)
-
Positive Control (e.g., Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 734 nm
Protocol:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with a suitable solvent (e.g., PBS or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9][10]
-
Preparation of Test Samples: Prepare a stock solution and serial dilutions of Compound X and the positive control (Trolox) as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.[7]
-
Add 10 µL of the different concentrations of Compound X or the positive control to the wells.
-
-
Incubation: Incubate the plate at room temperature in the dark for 7-10 minutes.[9]
-
Measurement: Measure the absorbance at 734 nm.[9]
Calculations: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using known concentrations of Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay directly measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11] The reaction takes place in an acidic medium (pH 3.6). The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) results in the formation of an intense blue-colored complex with an absorption maximum at 593 nm.[11][12] The change in absorbance is proportional to the reducing power of the antioxidants in the sample.
Materials and Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Compound X (e.g., this compound)
-
Standard (e.g., Ferrous sulfate or Trolox)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 593 nm
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.
-
Preparation of Test Samples and Standard Curve: Prepare serial dilutions of Compound X. For the standard curve, prepare a series of known concentrations of ferrous sulfate or Trolox.
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.[13]
-
Measurement: Measure the absorbance at 593 nm.[12]
Calculations: A standard curve is plotted using the absorbance values of the known concentrations of the standard (e.g., FeSO₄). The FRAP value of the sample is then calculated from the standard curve and expressed as µmol of Fe²⁺ equivalents per gram of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical source.[14] AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is used as a peroxyl radical generator, and fluorescein is the common fluorescent probe. In the absence of an antioxidant, the radicals damage the fluorescein, causing its fluorescence to decay. Antioxidants protect the fluorescein by scavenging the peroxyl radicals, thus preserving the fluorescence signal.[14] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
Materials and Reagents:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Compound X (e.g., this compound)
-
Standard (Trolox)
-
Black 96-well microplate (for fluorescence)
-
Fluorescence microplate reader with an incubation chamber (37°C) and injectors.
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.
-
Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. This solution should be made fresh daily.
-
-
Preparation of Test Samples and Standard Curve: Prepare serial dilutions of Compound X and Trolox in phosphate buffer.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to all wells of a black 96-well plate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes in the plate reader.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin recording the fluorescence (Excitation: 485 nm, Emission: 520-528 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.[14]
-
Calculations: The net Area Under the Curve (AUC) is calculated for each sample by subtracting the AUC of the blank from the AUC of the sample. A standard curve is generated by plotting the net AUC for different Trolox concentrations. The ORAC value of the sample is then calculated from the standard curve and expressed as µmol of Trolox Equivalents (TE) per gram of the sample.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. Below are examples of how to present the results for "Compound X (e.g., this compound)" against a known standard.
Table 1: DPPH Radical Scavenging Activity of Compound X
| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
|---|---|---|
| Control (Methanol) | 0.850 ± 0.015 | 0 |
| Compound X - 10 | 0.712 ± 0.011 | 16.2 |
| Compound X - 25 | 0.555 ± 0.014 | 34.7 |
| Compound X - 50 | 0.415 ± 0.009 | 51.2 |
| Compound X - 100 | 0.250 ± 0.012 | 70.6 |
| Ascorbic Acid - 50 | 0.110 ± 0.008 | 87.1 |
| IC50 (µg/mL) | | 48.5 |
Table 2: FRAP Reducing Power of Compound X
| Sample | Concentration (µg/mL) | Absorbance (593 nm) | FRAP Value (µmol Fe²⁺/g) |
|---|---|---|---|
| Compound X | 100 | 0.680 ± 0.021 | 1250 |
| Trolox | 100 | 0.950 ± 0.018 | 1750 |
Table 3: ORAC Value of Compound X
| Sample | Concentration (µg/mL) | Net Area Under Curve (AUC) | ORAC Value (µmol TE/g) |
|---|---|---|---|
| Compound X | 10 | 4500 ± 310 | 8500 |
| Trolox | 10 | 5800 ± 450 | 11000 |
Visualization of Workflows and Signaling Pathways
Diagrams created using Graphviz DOT language help visualize complex processes.
Experimental Workflows
References
- 1. consensus.app [consensus.app]
- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]
- 11. mdpi.com [mdpi.com]
- 12. Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exercise and hormesis: activation of cellular antioxidant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibacterial Susceptibility Testing with Furomollugin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial efficacy of Furomollugin, a naturally occurring naphthoquinone.[1] The following sections detail the current understanding of its antibacterial activity, standardized methods for determining its potency, and insights into its potential mechanism of action.
Introduction to this compound
This compound is a naphthoquinone compound that has been isolated from various plant species, including those of the Rubia and Galium genera.[1] Recent studies have highlighted the potential of synthetic this compound and its analogs as effective antibacterial agents against both Gram-positive and Gram-negative bacteria.[2] This has generated interest in its potential as a lead compound for the development of new antimicrobial drugs, particularly in an era of rising antibiotic resistance. These protocols are designed to provide a standardized framework for researchers to evaluate and compare the antibacterial properties of this compound.
Quantitative Data Summary
Published research has demonstrated the antibacterial efficacy of synthetic this compound analogs. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for two notable analogs against common bacterial pathogens. This data serves as a benchmark for further susceptibility testing.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| This compound Analog 19 | Escherichia coli (KCTC-1924) | 2 | Ampicillin | 4 |
| This compound Analog 22 | Staphylococcus aureus (KCTC-1916) | 0.5 | Ampicillin | 0.5 |
| Data sourced from a study on synthetic this compound and its analogs.[2] |
Experimental Protocols
The following protocols are adapted from established guidelines by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing, with specific considerations for natural products.[3][4][5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[7][8] The assay is performed in a 96-well microtiter plate, where a standardized bacterial inoculum is exposed to serial dilutions of this compound.
Materials:
-
This compound (or analog)
-
96-well sterile, flat-bottom microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[3]
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Spectrophotometer or plate reader (600 nm)
-
Multichannel pipette
-
Sterile pipette tips and reagent reservoirs
-
Incubator (35°C ± 2°C)
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1 mg/mL (1000 µg/mL) stock solution of this compound in 100% DMSO. Ensure the compound is fully dissolved. Note: Due to the potential for low aqueous solubility of natural products, DMSO is used as a solvent. The final concentration of DMSO in the assay should not exceed 1% to avoid impacting bacterial growth.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[5] This final dilution should be performed within 15 minutes of standardizing the inoculum.[7]
-
Procedure:
-
Plate Setup: Add 100 µL of CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Serial Dilution:
-
Add 200 µL of the prepared this compound stock solution (or a working dilution) to the wells in column 1.
-
Using a multichannel pipette, transfer 100 µL from column 1 to column 2.
-
Mix the contents of column 2 thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process from column 2 to column 10.
-
After mixing in column 10, discard 100 µL. The wells in columns 1-10 now contain 100 µL of serially diluted this compound.
-
-
Controls:
-
Growth Control (Column 11): Add 100 µL of CAMHB. This well will receive the bacterial inoculum but no drug.
-
Sterility Control (Column 12): Add 100 µL of CAMHB. This well will receive neither drug nor inoculum.
-
-
Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared to ~5 x 10⁵ CFU/mL) to all wells from column 1 to column 11. Do not add bacteria to the sterility control wells (column 12). The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
Data Interpretation:
-
After incubation, examine the plate for visible turbidity. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC test and is used to determine if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials:
-
Results from the completed MIC assay
-
Tryptic Soy Agar (TSA) plates
-
Sterile pipette and tips
Procedure:
-
Subculturing: From each well of the MIC plate that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate the 10 µL aliquot onto a TSA plate. Be sure to label the plate to correspond with the concentrations from the MIC plate.
-
Incubation: Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
Data Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (typically ≤ 5 colonies for a 10 µL spot from an initial inoculum of 5 x 10⁵ CFU/mL).
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for MIC and MBC determination.
Proposed Antibacterial Mechanism of Action
This compound is a naphthoquinone. The antibacterial mechanism for this class of compounds is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) within the bacterial cell.[9][10] This oxidative stress can damage critical cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.[10][11]
Caption: Proposed mechanism of this compound via ROS production.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. youtube.com [youtube.com]
- 9. 1,4-Naphthoquinone Analogues: Potent Antibacterial Agents and Mode of Action Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of 1,4-naphthoquinone derivatives as antibacterial agents: activity and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Furomollugin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furomollugin, a natural product isolated from plants such as Rubia cordifolia, is a bioactive compound with demonstrated antioxidant, antibacterial, and anticancer properties.[1][2] Its therapeutic potential is a subject of ongoing research, making standardized and reproducible experimental protocols essential. This document provides detailed application notes and protocols for the preparation of this compound stock solutions to ensure consistency and accuracy in in vitro and in vivo studies. Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of the compound, thereby ensuring the reliability of experimental results.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental to its proper handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₄ | [3][4] |
| Molecular Weight | 242.23 g/mol | [3][4][5] |
| CAS Number | 61658-41-1 | [1][3][4] |
| Appearance | Crystalline solid | |
| Solubility | Moderately soluble | |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (in Solvent) | -80°C for up to 1 year | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a common starting point for subsequent dilutions to working concentrations for various cellular and biochemical assays.
Materials:
-
This compound powder (MW: 242.23 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 242.23 g/mol = 0.24223 g = 2.42 mg
-
Therefore, weigh out 2.42 mg of this compound powder.
-
-
Dissolving this compound:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to one year).[6]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound stock solution to a final working concentration for use in cell-based assays. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.1% is generally recommended.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Final Working Concentration:
-
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your experimental system. An IC50 of 2.0 µg/mL has been reported for its antiviral activity against hepatitis B surface antigen (HBsAg) in Hep3B cells.[6]
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Example for preparing a 10 µM working solution:
-
The dilution factor from a 10 mM stock to a 10 µM working solution is 1:1000.
-
To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
The final DMSO concentration in this working solution will be 0.1%.
-
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of this compound tested) to account for any effects of the solvent.
-
Signaling Pathway and Experimental Workflow
This compound and its analogs have been shown to exert their anti-inflammatory and anti-tumor effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates the canonical NF-κB signaling cascade and the putative point of inhibition by this compound.
Caption: Putative mechanism of this compound inhibiting the NF-κB pathway.
The following diagram illustrates the general workflow for preparing this compound stock and working solutions for cell-based assays.
Caption: Workflow for this compound stock and working solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 61658-41-1 [chemicalbook.com]
- 3. This compound | C14H10O4 | CID 10354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 61658-41-1 | CAS DataBase [m.chemicalbook.com]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. This compound | Antifection | TargetMol [targetmol.com]
Application Note: Quantitative Analysis of Furomollugin using a Validated HPLC-UV Method
Abstract
This application note describes a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Furomollugin in bulk drug substance and pharmaceutical formulations. The method utilizes a reversed-phase C18 column with gradient elution, providing excellent separation and quantification of this compound. The method was validated according to the International Council on Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications.
Introduction
This compound is a novel compound with significant therapeutic potential. To ensure the quality and consistency of this compound for research and development, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. This application note presents a detailed protocol for a validated HPLC-UV method for the determination of this compound.
Experimental
2.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis of this compound are outlined in Table 1.
Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 30-70% B; 10-12 min: 70-30% B; 12-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
2.2. Chemicals and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Deionized water
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (30% acetonitrile in 0.1% formic acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation (from a hypothetical formulation):
-
Weigh and finely powder a representative sample of the formulation.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 50 mL with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
-
Method Validation
The developed HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), limit of quantification (LOQ), and robustness as per ICH guidelines.
3.1. Linearity
The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 2: Linearity Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 378.9 |
| 50 | 755.2 |
| 100 | 1510.5 |
| Correlation Coefficient (r²) | 0.9998 |
3.2. Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 25 µg/mL standard solution were performed.
Table 3: Precision Data for this compound Analysis
| Precision Type | % RSD (Peak Area) |
| Intra-day (n=6) | 0.85% |
| Inter-day (n=6) | 1.25% |
3.3. Accuracy
The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).
Table 4: Accuracy (Recovery) Data for this compound Analysis
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 20 | 19.8 | 99.0% |
| 100% | 25 | 25.3 | 101.2% |
| 120% | 30 | 29.5 | 98.3% |
| Average Recovery | 99.5% |
3.4. LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 5: LOD and LOQ for this compound Analysis
| Parameter | Value (µg/mL) |
| LOD | 0.25 |
| LOQ | 0.75 |
Results and Discussion
The developed HPLC-UV method provides a reliable and efficient means for the quantitative analysis of this compound. The chromatographic conditions were optimized to achieve a symmetrical peak shape and good resolution for this compound, with a retention time of approximately 6.5 minutes. The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range. The low LOD and LOQ values indicate the high sensitivity of the method.
Conclusion
A simple, rapid, and reliable HPLC-UV method for the quantitative determination of this compound has been developed and validated. The method is suitable for routine quality control analysis of this compound in bulk drug substance and pharmaceutical formulations, as well as for research purposes.
Detailed Experimental Protocols
Protocol 1: Preparation of Mobile Phase and System Suitability
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1000 mL of deionized water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
-
System Suitability: Before starting the analysis, equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes. Inject a standard solution of this compound (25 µg/mL) five times. The system is deemed ready for analysis if the relative standard deviation (%RSD) for the peak area and retention time is less than 2.0%.
Protocol 2: Sample Analysis Workflow
The following diagram illustrates the overall workflow for the analysis of this compound in a sample formulation.
Caption: Experimental workflow for this compound analysis.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is under investigation, many natural products exert their effects through the modulation of key cellular signaling pathways. The following diagram illustrates a hypothetical pathway through which this compound might inhibit a pro-inflammatory response, a common mechanism for bioactive compounds.
Caption: Hypothetical signaling pathway for this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Furomollugin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Furomollugin synthesis. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield for the synthesis of the Mollugin precursor is low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of the Mollugin precursor, a critical intermediate for this compound, can often be attributed to several factors. A common route involves the prenylation of a 1,4-dihydroxynaphthalene derivative. Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the 1,4-dihydroxynaphthalene derivative and the prenylating agent (e.g., 3-chloro-3-methyl-1-butyne or 2-methyl-3-buten-2-ol) are of high purity. Impurities can lead to side reactions and lower the yield.
-
Reaction Conditions: The choice of solvent and catalyst is crucial. Some protocols suggest using aluminum(III) chloride as a catalyst. The reaction temperature and time should also be carefully controlled. For instance, a total synthesis of mollugin was achieved with an overall yield of 61% starting from 1,4-dihydroxynaphthalene-2-carboxylic acid, where the key step is the prenylation and spontaneous pyran ring formation.[1]
-
Side Reactions: Unwanted side reactions, such as over-alkylation or polymerization of the starting materials, can reduce the yield of the desired product. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) can help in determining the optimal reaction time to minimize these side reactions.
Q2: The final conversion of the Mollugin precursor to this compound is not efficient, and I am getting a mixture of products. How can I optimize this step?
A2: The conversion of a Mollugin-type precursor to this compound often involves an oxidative rearrangement. One reported method utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for this transformation. This reaction can also yield 3-hydroxymollugin as a significant byproduct.[2][3]
-
Optimizing DDQ Stoichiometry: The amount of DDQ used is a critical parameter. A systematic optimization of the DDQ equivalents can help in maximizing the formation of this compound over 3-hydroxymollugin. Start with a 1:1 molar ratio of the precursor to DDQ and screen different ratios to find the optimal condition.
-
Solvent and Temperature Effects: The choice of solvent can significantly influence the reaction pathway. Aprotic solvents are generally preferred for DDQ oxidations. The reaction temperature should also be optimized to favor the desired rearrangement.
-
Reaction Time: Monitor the reaction closely using TLC or HPLC to determine the point of maximum this compound formation and to avoid potential degradation or further side reactions.
-
Purification Challenges: The separation of this compound from 3-hydroxymollugin and other byproducts can be challenging. Column chromatography with a carefully selected solvent system is typically required.
Q3: I am observing the formation of an unexpected ring-contracted byproduct. What is this and how can I avoid it?
A3: The formation of a ring-contracted product, specifically a this compound-type structure, has been observed during the synthesis of mollugin derivatives. For example, the reaction of 3-bromomollugin with sodium methoxide in methanol resulted in the formation of 3-methoxymollugin and a ring-contracted methyl isopropenylthis compound.[2] This suggests that the furan ring of this compound can be formed through a rearrangement of the pyran ring present in the Mollugin precursor.
To minimize the formation of this byproduct if it is not the desired product, consider the following:
-
Choice of Reagents and Conditions: Avoid strongly basic or nucleophilic conditions if the pyran ring is to be preserved.
-
Understanding the Mechanism: The proposed mechanism for this ring contraction involves a pericyclic retro oxa-6π ring-opening reaction.[2][3] Understanding this mechanism can help in designing reaction conditions that disfavor this pathway.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of Mollugin, the precursor to this compound.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Total Synthesis of Mollugin | 1,4-Naphthoquinone | Mollugin | 10 steps including prenylation, epoxidation, reduction, ring expansion, bromination, dehydration, and methoxycarbonylation | 11 | [4] |
| Improved Total Synthesis of Mollugin | 1,4-Dihydroxynaphthalene-2-carboxylic acid | Mollugin | Key step: Prenylation and spontaneous pyran ring formation, followed by oxidation with DDQ | 61 | [1] |
| Final Demethylation Step | Methyl 6-methoxy-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5-carboxylate | Mollugin | Aluminum(III) chloride | 77 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Mollugin Precursor (3,4-Dihydromollugin)
This protocol is based on the efficient synthesis of Mollugin reported in the literature.[1]
-
Starting Material: 1,4-dihydroxynaphthalene-2-carboxylic acid.
-
Prenylation: To a solution of 1,4-dihydroxynaphthalene-2-carboxylic acid in a suitable solvent (e.g., dioxane), add a prenylating agent such as 2-methyl-3-buten-2-ol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified duration, monitoring the progress by TLC.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 3,4-dihydromollugin.
Protocol 2: Oxidative Rearrangement to this compound
This protocol describes the conversion of a Mollugin-type precursor to this compound using DDQ.[2][3]
-
Starting Material: 3,4-Dihydromollugin or a similar precursor.
-
Oxidation: Dissolve the precursor in a dry, aprotic solvent (e.g., benzene or toluene). Add DDQ (start with 1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating, monitoring the formation of this compound and the disappearance of the starting material by TLC or HPLC.
-
Work-up: After the reaction is complete, filter the reaction mixture to remove the hydroquinone byproduct (DDQH₂). Wash the filtrate with a sodium bicarbonate solution to remove any acidic impurities.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel, using a suitable eluent system to separate this compound from 3-hydroxymollugin and other byproducts.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Technical Support Center: Overcoming Furomollugin Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furomollugin. The information is designed to address common solubility challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: this compound has precipitated in my aqueous cell culture medium. What should I do?
A1: this compound has very low aqueous solubility. Precipitation is a common issue. To resolve this, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution before diluting it into your aqueous medium. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid cytotoxicity.
Q2: What is the best solvent to use for preparing a this compound stock solution?
A2: Based on available data and supplier recommendations, DMSO is the preferred solvent for preparing high-concentration stock solutions of this compound. A stock solution of up to 40 mg/mL in DMSO has been reported. For researchers needing to avoid DMSO, other organic solvents may be tested, although quantitative solubility data is limited. Based on the properties of the related compound Mollugin, which is slightly soluble in chloroform and ethyl acetate, these solvents could be explored. However, their compatibility with specific cell lines and assays must be validated.
Q3: I am still seeing precipitation even after using a DMSO stock solution. What could be the problem?
A3: This can happen if the final concentration of this compound in the aqueous medium exceeds its solubility limit, even with the use of a co-solvent like DMSO. Consider the following troubleshooting steps:
-
Lower the final concentration: You may be working at a concentration that is too high for the aqueous environment. Try a dose-response experiment starting with a lower concentration.
-
Increase the final DMSO concentration slightly: While keeping it below the cytotoxic threshold for your cells (usually <0.5%), a marginal increase in the final DMSO percentage might help. Always include a vehicle control with the same DMSO concentration.
-
Gentle warming and mixing: When diluting the DMSO stock into the aqueous medium, warm the medium to 37°C and vortex or mix gently to aid dissolution.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment from a frozen DMSO stock.
Q4: How should I store my this compound stock solution?
A4: this compound powder should be stored at -20°C. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| This compound powder will not dissolve in aqueous buffer. | This compound has very low water solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO first. |
| Precipitation occurs immediately upon dilution of DMSO stock into cell culture medium. | The final concentration of this compound is too high for the aqueous environment. The final DMSO concentration is too low. | Lower the final working concentration of this compound. Ensure the final DMSO concentration is sufficient to maintain solubility but remains below the cytotoxic level for your cells (typically <0.5%). Perform a solvent tolerance test for your specific cell line. |
| The solution is clear initially but becomes cloudy or shows precipitate after incubation. | The compound is coming out of solution over time at the incubation temperature. | Prepare working solutions fresh just before use. Minimize the storage time of diluted aqueous solutions. |
| Inconsistent experimental results. | Incomplete dissolution of this compound leading to inaccurate concentrations. Degradation of the compound. | Ensure complete dissolution of the stock solution before making dilutions. Use sonication or gentle warming if necessary. Store stock solutions properly at -80°C in aliquots. |
Quantitative Solubility Data
| Solvent | This compound Solubility | Mollugin Solubility | Notes |
| Water | Very Low (Predicted log10WS = -8.60) | Poor | This compound is considered practically insoluble in water. |
| Dimethyl Sulfoxide (DMSO) | Soluble (up to 40 mg/mL reported for stock) | Soluble | Recommended solvent for preparing stock solutions. |
| Ethanol | Data not available | Data not available | May be a suitable alternative to DMSO, but requires empirical testing. |
| Methanol | Data not available | Data not available | May be a suitable alternative to DMSO, but requires empirical testing. |
| Chloroform | Data not available | Slightly Soluble | Potential alternative solvent, but its volatility and toxicity require careful handling. |
| Ethyl Acetate | Data not available | Slightly Soluble | Potential alternative solvent; check for compatibility with experimental setup. |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 242.23 g/mol )
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Aseptically weigh out 2.42 mg of this compound powder and transfer it to a sterile vial.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
Cell-Based Assay Workflow
This workflow outlines the general steps for treating cells with this compound in an in vitro assay.
Caption: A typical workflow for in vitro cell-based assays with this compound.
Signaling Pathways
Putative Anticancer Mechanism of this compound via NF-κB Inhibition
Based on studies of the closely related compound Mollugin, a likely anticancer mechanism of action for this compound is the inhibition of the NF-κB signaling pathway. This pathway is constitutively active in many cancers and promotes cell proliferation, survival, and inflammation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Postulated Antiviral Mechanism of this compound against Hepatitis B Virus (HBV)
Drawing parallels from studies on other natural product derivatives, a potential antiviral mechanism for this compound against HBV involves the downregulation of key host transcription factors that are essential for viral replication.
Caption: Hypothetical antiviral mechanism of this compound against HBV.
troubleshooting Furomollugin instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furomollugin. The information provided is based on general principles of natural product stability and may need to be adapted to your specific experimental conditions.
Troubleshooting Guide: this compound Instability in Solution
This guide addresses common issues encountered during experiments that may be related to the instability of this compound in solution.
Question: My experimental results with this compound are inconsistent and not reproducible. What could be the cause?
Answer: Inconsistent results are often a primary indicator of compound instability. Several factors could be contributing to the degradation of this compound in your experiments. Consider the following potential causes and troubleshooting steps:
Potential Causes and Troubleshooting Steps
| Potential Cause | Troubleshooting Steps |
| Degradation in Stock Solution | - Prepare fresh stock solutions more frequently. - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Visually inspect stock solutions for any signs of precipitation or color change before use. |
| Light Sensitivity | - Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Temperature Instability | - Avoid exposing this compound solutions to elevated temperatures.[1] - If heating is necessary for your experiment, perform a preliminary stability test at that temperature. - Store stock solutions and working solutions at appropriate temperatures (e.g., -20°C or -80°C for long-term storage). |
| pH Sensitivity | - The pH of your solvent or buffer can significantly impact the stability of natural products.[1] - Determine the optimal pH range for this compound stability by performing a pH stability study. - Ensure the pH of your experimental medium is consistent across all experiments. |
| Oxidative Degradation | - Use degassed solvents to prepare solutions. - Consider adding antioxidants to your solutions if compatible with your experimental design. - Store solutions under an inert gas atmosphere (e.g., argon or nitrogen). |
| Solvent Incompatibility | - Ensure this compound is fully dissolved in the chosen solvent. - If using a co-solvent system, be mindful of potential precipitation when diluted into aqueous buffers. - Test the stability of this compound in different biocompatible solvents. |
Troubleshooting Workflow
Here is a logical workflow to help you systematically troubleshoot the instability of this compound.
Caption: A step-by-step workflow for troubleshooting this compound instability.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
To prepare a stock solution, weigh out the required amount of this compound powder and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol. It is recommended to sonicate the mixture briefly to ensure complete dissolution. For cellular experiments, the final concentration of the organic solvent should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
2. What are the recommended storage conditions for this compound?
-
Solid Form: Store this compound powder at -20°C, protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles and store them at -80°C for long-term stability.[2] For short-term storage (a few days), 4°C may be acceptable, but this should be verified with a stability study.
3. Is this compound sensitive to light?
Many natural products are light-sensitive.[1][3] It is a good practice to assume that this compound may be susceptible to photodegradation. Therefore, always store solutions in amber vials or light-blocking containers and minimize exposure to light during experiments.
4. How do I determine the stability of this compound in my experimental buffer?
You can perform a time-course stability study. Incubate a solution of this compound in your experimental buffer under the same conditions as your experiment (e.g., temperature, lighting). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the remaining this compound using a suitable analytical method like HPLC-UV.
Hypothetical this compound Stability Data in Different Solvents at Room Temperature
| Solvent | Concentration (mM) | % Remaining after 24h | % Remaining after 72h |
| DMSO | 10 | 99.5% | 98.2% |
| Ethanol | 10 | 97.1% | 92.5% |
| PBS (pH 7.4) | 1 | 85.3% | 70.1% |
| Cell Culture Media | 1 | 78.9% | 55.6% |
5. Can I filter-sterilize this compound solutions?
Before filter-sterilizing, it is important to check for potential adsorption of the compound to the filter membrane. You can test this by measuring the concentration of this compound before and after filtration. If significant loss occurs, you may need to test different filter types or prepare the solution from sterile components under aseptic conditions.
Experimental Protocols
Protocol 1: Time-Course Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a specific solvent or buffer over time.
Caption: Experimental workflow for assessing the time-course stability of this compound.
Methodology:
-
Preparation: Prepare a solution of this compound at the desired concentration in the test buffer or solvent.
-
Incubation: Place the solution in an environment that mimics your experimental conditions (e.g., incubator at 37°C, on the lab bench at room temperature). Protect from light if necessary.
-
Sampling: At each designated time point, remove an aliquot of the solution. Immediately store the aliquot at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the concentration of this compound in each aliquot using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration over time indicates instability.
Hypothetical Signaling Pathway
Given that this compound is reported to have antioxidant properties, a plausible mechanism of action could involve the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound's antioxidant activity via Nrf2.
References
Furomollugin degradation products and identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furomollugin. It addresses common issues encountered during experimental studies of its degradation products and their identification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features relevant to degradation?
This compound is a natural product with the chemical name methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate[2][3]. Its structure contains several functional groups that are susceptible to degradation under various stress conditions. These include:
-
A methyl ester group, which is prone to hydrolysis.
-
A phenolic hydroxyl group , which can be susceptible to oxidation.
-
A benzofuran ring system , which may also undergo oxidative degradation.
Understanding these structural motifs is crucial for predicting potential degradation pathways.
Q2: What are the expected degradation pathways for this compound?
Based on its structure, the primary expected degradation pathways for this compound include hydrolysis and oxidation.[4] Hydrolysis would likely target the methyl ester, yielding the corresponding carboxylic acid. Oxidation could affect the phenolic hydroxyl group and the electron-rich benzofuran ring system. Studies on related naphthoquinone compounds, which share some structural similarities, have shown that they are susceptible to oxidation.[1]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Forced degradation studies are essential to understand the chemical stability of a molecule and to develop stability-indicating analytical methods.[5][6][7][8] Typical stress conditions, as recommended by ICH guidelines, include:[7]
-
Acidic and basic hydrolysis: To investigate susceptibility to pH-dependent degradation.
-
Oxidation: Using reagents like hydrogen peroxide to mimic oxidative stress.
-
Thermal stress: Exposing the compound to high temperatures to assess heat stability.
-
Photostability: Exposing the compound to light to determine its sensitivity to photodegradation.
Q4: What analytical techniques are most suitable for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed for the identification and characterization of degradation products.[9] High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array (PDA) detector is often used for separation and preliminary identification. For structural elucidation, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4]
Troubleshooting Guide
Q1: I am not observing any degradation of this compound under my stress conditions. What should I do?
If you do not observe any degradation, it's possible the stress conditions are not stringent enough.[9] Consider the following adjustments:
-
Increase the concentration of the stress agent: For acid/base hydrolysis, you can increase the molarity of the acid or base. For oxidation, a higher concentration of the oxidizing agent can be used.
-
Increase the temperature: Elevating the temperature can accelerate degradation. However, be cautious as this might lead to unrealistic degradation pathways.
-
Extend the duration of the study: If the compound is relatively stable, a longer exposure time to the stress condition may be necessary.
-
For photostability studies, ensure a high-intensity light source is used as per ICH Q1B guidelines.
Q2: I am seeing too much degradation, with the parent peak completely disappearing. How can I achieve the target degradation of 5-20%?
Excessive degradation can make it difficult to identify the primary degradation products and establish pathways.[9] To achieve a target degradation of 5-20%, you can:
-
Reduce the concentration of the stress agent.
-
Lower the temperature at which the study is conducted.
-
Shorten the exposure time.
-
For hydrolytic studies, consider using a wider range of pH values to find the optimal condition for controlled degradation.
Q3: My chromatogram shows many small, poorly resolved peaks. How can I improve the separation?
Poor chromatographic resolution can hinder the identification and quantification of degradation products. To improve separation:
-
Optimize the HPLC method: This can involve changing the mobile phase composition, gradient profile, column type (e.g., C18, phenyl-hexyl), flow rate, or column temperature.
-
Sample preparation: Ensure your sample is properly filtered and that the injection volume is appropriate to avoid column overloading.
-
Use a longer column or a column with a smaller particle size to enhance resolution.
Q4: I am having trouble elucidating the structure of a major degradation product using LC-MS alone. What are the next steps?
While LC-MS provides valuable mass information, it may not be sufficient for complete structural elucidation, especially for isomers.[4] In such cases:
-
Isolate the degradation product: Preparative HPLC can be used to isolate a sufficient quantity of the unknown compound.
-
Perform NMR analysis: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments on the isolated product are powerful tools for unambiguous structure determination.
-
Consider other techniques: Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) can provide information about functional groups.
Data Presentation
The following table summarizes hypothetical quantitative data from a forced degradation study of this compound.
| Stress Condition | Duration | Temperature | % this compound Degraded | No. of Degradation Products | Major Degradation Product (DP) | % Area of Major DP |
| 0.1 M HCl | 24 h | 60 °C | 15.2 | 2 | DP-H1 | 12.5 |
| 0.1 M NaOH | 8 h | 40 °C | 22.5 | 3 | DP-H2 | 18.9 |
| 6% H₂O₂ | 12 h | Room Temp | 18.7 | 4 | DP-O1 | 14.3 |
| Dry Heat | 48 h | 80 °C | 8.5 | 1 | DP-T1 | 7.9 |
| Photostability (ICH Q1B) | 7 days | Room Temp | 5.1 | 1 | DP-P1 | 4.6 |
Experimental Protocols
Below are detailed methodologies for key forced degradation experiments.
1. Acid and Base Hydrolysis
-
Objective: To determine the stability of this compound in acidic and basic conditions.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, add an equal volume of 0.1 M HCl to the stock solution.
-
For base hydrolysis, add an equal volume of 0.1 M NaOH to the stock solution.
-
Incubate the solutions at a specified temperature (e.g., 60 °C) for a defined period.
-
Withdraw samples at various time points.
-
Neutralize the samples before analysis (e.g., add an equivalent amount of base to the acid-stressed sample and vice versa).
-
Analyze the samples by HPLC.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Procedure:
-
Prepare a stock solution of this compound.
-
Add a solution of hydrogen peroxide (e.g., 3-30%) to the stock solution.
-
Keep the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time by withdrawing samples at regular intervals.
-
Analyze the samples by HPLC.
-
3. Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Procedure:
-
Place solid this compound powder in a thermostatically controlled oven.
-
Maintain the temperature at a high level (e.g., 80 °C).
-
Collect samples at different time points.
-
Dissolve the samples in a suitable solvent.
-
Analyze by HPLC.
-
4. Photostability Testing
-
Objective: To determine the effect of light on the stability of this compound.
-
Procedure:
-
Expose a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
Analyze both the exposed and control samples by HPLC at the end of the exposure period.
-
Visualizations
Caption: Experimental workflow for this compound degradation studies.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. Time-Dependent Degradation of Naphthoquinones and Phenolic Compounds in Walnut Husks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C14H10O4 | CID 10354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C14H10O4 | CID 10354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. CF3-Substituted Mollugin 2-(4-Morpholinyl)-ethyl ester as a Potential Anti-inflammatory Agent with Improved Aqueous Solubility and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical: this compound [caps.ncbs.res.in]
- 7. resolvemass.ca [resolvemass.ca]
- 8. acdlabs.com [acdlabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Furomollugin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Furomollugin.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound that may impact its oral bioavailability?
A1: Based on available data, this compound is characterized as "moderately soluble"[1]. Its molecular weight is 242.23 g/mol [2]. While specific data on its permeability and metabolic stability is limited, its moderate solubility suggests that dissolution rate may be a limiting factor for oral absorption.
Q2: What are the primary challenges anticipated when formulating this compound for oral administration?
A2: The primary challenges for a moderately soluble compound like this compound are likely to be:
-
Incomplete Dissolution: The rate and extent of dissolution in the gastrointestinal fluids may be insufficient to achieve high concentrations at the site of absorption.
-
First-Pass Metabolism: Like many natural compounds, this compound may be subject to significant metabolism in the intestine and liver, reducing the amount of active drug reaching systemic circulation[3].
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump it back into the intestinal lumen, limiting its net absorption[4].
Q3: What general strategies can be employed to enhance the bioavailability of a compound like this compound?
A3: Several formulation and drug delivery strategies can be explored:
-
Solubility Enhancement: Techniques such as the use of solid dispersions, cyclodextrins, and nanosuspensions can improve the dissolution rate and solubility[5][6].
-
Lipid-Based Formulations: Encapsulating the compound in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can enhance absorption by utilizing lipid absorption pathways and potentially reducing first-pass metabolism[3][7].
-
Permeation Enhancers: Co-administration with excipients that transiently increase the permeability of the intestinal epithelium can improve absorption[8][9][10].
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic or actively transported prodrug can improve its absorption characteristics[11].
-
Inhibition of Metabolism/Efflux: Co-administration with inhibitors of metabolic enzymes (e.g., CYP enzymes) or efflux transporters (e.g., P-gp inhibitors like piperine) can increase systemic exposure[4].
Troubleshooting Guides
Issue 1: Poor and Variable Oral Bioavailability in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | 1. Characterize the solubility of this compound at different pH values relevant to the gastrointestinal tract. 2. Employ solubility enhancement techniques such as preparing a solid dispersion with a hydrophilic polymer or complexation with cyclodextrins[5][6]. 3. Consider micronization or nanocrystal technology to increase the surface area for dissolution[12]. |
| High First-Pass Metabolism | 1. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways. 2. If metabolism is significant, consider co-administration with a known inhibitor of the identified metabolic enzymes. 3. Explore lymphatic transport by formulating this compound in a lipid-based delivery system to bypass the portal circulation[3]. |
| Efflux by P-glycoprotein (P-gp) | 1. Perform in vitro Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. 2. If efflux is confirmed, co-formulate with a P-gp inhibitor such as piperine[4]. |
Issue 2: Inconsistent In Vitro Dissolution Profile
| Potential Cause | Troubleshooting Steps |
| Polymorphism of this compound | 1. Analyze the solid-state properties of the this compound powder using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify different crystalline forms. 2. Develop a crystallization process that consistently produces the most soluble and stable polymorphic form. |
| Inadequate Formulation | 1. Optimize the concentration of surfactants or polymers in the formulation. 2. For solid dispersions, ensure the drug is molecularly dispersed (amorphous) within the carrier. 3. For lipid-based formulations, ensure the formation of fine and stable emulsions upon dilution in aqueous media. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Polymer Solid Dispersion by Solvent Evaporation
-
Materials: this compound, a hydrophilic polymer (e.g., Poloxamer-188, PVP K30), and a suitable organic solvent (e.g., ethanol, methanol).
-
Procedure: a. Dissolve this compound and the polymer in the organic solvent in a predetermined ratio (e.g., 1:4 drug to polymer)[6]. b. Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature. c. Further dry the resulting solid film in a vacuum oven to remove any residual solvent. d. Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution rate in simulated gastric and intestinal fluids, and solid-state properties (amorphous nature) using DSC and XRD.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until they form a confluent monolayer with well-developed tight junctions.
-
Transport Studies: a. Add a solution of this compound to the apical (AP) side of the Caco-2 monolayer. b. At predetermined time intervals, collect samples from the basolateral (BL) side. c. To assess efflux, add this compound to the BL side and collect samples from the AP side. d. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (AP to BL and BL to AP). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Potential intestinal absorption and metabolism pathways for this compound.
References
- 1. Phytochemical: this compound [caps.ncbs.res.in]
- 2. This compound | C14H10O4 | CID 10354359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Drugs - ChemistryViews [chemistryviews.org]
- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 5. Enhancement of Bioavailability of Non-nucleoside Reverse Transciptase Inhibitor Using Nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly Water-Soluble Solid Dispersions of Honokiol: Preparation, Solubility, and Bioavailability Studies and Anti-Tumor Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability Enhancement of Anti-Cancer Drugs Through Lipid Polymer Hybrid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals [mdpi.com]
- 10. Intestinal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 12. Special issue on “Formulation strategies and manufacturing technologies to enhance non-invasive drug delivery” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Cytotoxicity of Novel Anticancer Compounds in Normal Cells
Frequently Asked Questions (FAQs)
Q1: Compound X is showing high cytotoxicity in my normal cell lines. What are the potential mechanisms?
A1: The cytotoxicity of a novel compound can be mediated by several mechanisms, with apoptosis, or programmed cell death, being one of the most common.[1] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[2] Both pathways converge on the activation of caspases, which are proteases that execute the process of cell death.[1][3] Additionally, high concentrations of a compound can induce necrosis, a form of cell death that can lead to inflammation.
Q2: How can I selectively protect normal cells from Compound X-induced cytotoxicity while maintaining its anticancer effects?
A2: A key strategy is to exploit the differences between normal and cancer cells.[4] Approaches include:
-
Co-administration with cytoprotective agents: Using agents that selectively protect normal cells. For example, inhibitors of caspases or Mdm2 can shield normal cells from apoptosis.[5][6]
-
Targeting cell cycle differences: Many chemotherapeutics target rapidly dividing cells.[4] Inducing a temporary cell cycle arrest (G1 arrest) in normal cells can make them less susceptible to drugs that target cells in other phases of the cell cycle.[5]
-
Leveraging drug resistance mechanisms: In some cases, cancer cells develop resistance to certain drugs. This resistance can be exploited to protect normal cells by using an "antagonistic" drug that protects normal cells but does not affect the resistant cancer cells.[5][6]
Q3: What are the initial steps to investigate and mitigate the off-target cytotoxicity of Compound X?
A3: A systematic approach is crucial.
-
Determine the IC50 value: First, determine the half-maximal inhibitory concentration (IC50) of Compound X in both your cancer and normal cell lines to quantify its cytotoxicity.
-
Investigate the mechanism of cell death: Use assays to determine if Compound X is inducing apoptosis or another form of cell death.
-
Test cytoprotective strategies: Based on the mechanism, you can test various strategies to mitigate cytotoxicity in normal cells.
Troubleshooting Guides
Issue 1: High variance in cytotoxicity assay results.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or contamination.
-
Solution: Ensure uniform cell seeding in all wells. Prepare fresh drug dilutions for each experiment. Regularly check cell cultures for any signs of contamination.
Issue 2: No significant difference in cytotoxicity between normal and cancer cells.
-
Possible Cause: Compound X may have a mechanism of action that targets fundamental cellular processes common to both cell types.
-
Solution: Explore the possibility of co-administering Compound X with a sensitizing agent in cancer cells or a protective agent in normal cells. Consider structural modifications of Compound X to improve its selectivity.
Data Presentation
Table 1: Hypothetical IC50 Values of Compound X in Cancerous and Normal Cell Lines
| Cell Line | Type | IC50 of Compound X (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.1 |
| HEK293 | Normal Kidney | 25.6 |
| HFF | Normal Fibroblast | 32.4 |
Table 2: Effect of a Hypothetical Protective Agent (PA) on Compound X Cytotoxicity
| Cell Line | Treatment | % Cell Viability |
| MCF-7 | Compound X (10 µM) | 45% |
| MCF-7 | Compound X (10 µM) + PA (5 µM) | 42% |
| HEK293 | Compound X (10 µM) | 60% |
| HEK293 | Compound X (10 µM) + PA (5 µM) | 85% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of Compound X.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete culture medium
-
Compound X stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound X and incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Apoptosis Detection by Annexin V Staining
This protocol is used to determine if Compound X induces apoptosis.
Materials:
-
6-well plates
-
Cells of interest
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound X for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Visualizations
Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow
Caption: Experimental workflow for mitigating cytotoxicity.
References
- 1. glpbio.com [glpbio.com]
- 2. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of griseofulvin on apoptosis through caspase-3- and caspase-9-dependent pathways in K562 leukemia cells: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling guidelines for Furomollugin
Welcome to the technical support center for Furomollugin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at -80°C and are stable for up to one year.[1]
Q3: What is the best solvent to dissolve this compound?
Q4: What is the known biological activity of this compound?
A4: this compound has demonstrated antiviral activity. Specifically, it has been shown to strongly suppress the secretion of the hepatitis B surface antigen (HBsAg) in human hepatoma Hep3B cells, with an IC50 of 2.0 µg/mL.[1] It has also been noted for its antioxidant and antibacterial properties.
Storage and Handling Guidelines
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings.
| Form | Storage Temperature | Shelf Life | Shipping Condition |
| Powder | -20°C | 3 years | Ambient Temperature or Blue Ice |
| In Solvent | -80°C | 1 year | - |
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Aqueous Solution | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous experimental solutions, dilute the stock solution to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and below levels that may cause toxicity. |
| Inconsistent Experimental Results | Improper storage leading to degradation. | Ensure the compound is stored at the recommended temperatures (-20°C for powder, -80°C for solutions). Avoid repeated freeze-thaw cycles of stock solutions by aliquoting into single-use vials. |
| Loss of Biological Activity | Instability in experimental media. | Prepare fresh dilutions from a frozen stock solution for each experiment. Minimize the time the compound spends in aqueous media before being added to the experimental system. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles and store at -80°C.
Signaling Pathway
While the direct signaling pathway of this compound is not explicitly detailed in the provided search results, a related compound, Mollugin, has been reported to act as a JAK2 inhibitor, thereby blocking the JAK-STAT signaling pathway. Given this compound's known antiviral activity, it is plausible that it may also modulate host signaling pathways involved in the immune response to viral infections, such as the JAK-STAT pathway.
Below is a conceptual diagram of a potential experimental workflow to investigate the effect of this compound on a signaling pathway.
Below is a simplified diagram of the JAK-STAT signaling pathway, which may be a potential target of this compound.
References
Validation & Comparative
A Comparative Analysis of the Efficacy of Furomollugin and Curcumin in Anti-Inflammatory and Anti-Cancer Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of two natural compounds, Furomollugin and Curcumin. This analysis is supported by experimental data on their efficacy in cellular models of inflammation and HER2-positive breast cancer.
This compound, a naphthohydroquinone isolated from the medicinal plant Rubia cordifolia, and Curcumin, the active polyphenol in turmeric (Curcuma longa), have both garnered significant interest for their anti-inflammatory and anti-cancer properties. This guide delves into their mechanisms of action, compares their efficacy based on available in vitro data, and provides detailed experimental protocols for the cited studies.
Quantitative Efficacy Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Curcumin in relevant cell-based assays. Lower IC50 values indicate greater potency.
| Compound | Biological Activity | Cell Line | Assay | IC50 Value (µM) | Reference |
| This compound | Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | ~10-20 (Estimated) | [1][2] |
| Anti-cancer | SK-BR-3 | Cell Viability (MTT Assay) | Not explicitly reported, potent inhibition observed[3][4] | ||
| Curcumin | Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | 11.0 ± 0.59 | |
| Anti-cancer | SK-BR-3 | Cell Viability (MTT Assay) | 5 - 15 (at 48-72h) |
Note: The IC50 value for this compound's anti-inflammatory activity is an estimation based on graphical data from the cited study, as a precise value was not stated. The anti-cancer efficacy of this compound was described as potent, but a specific IC50 value was not provided in the available literature.
Signaling Pathways and Mechanisms of Action
Both this compound and Curcumin exert their biological effects by modulating key signaling pathways involved in inflammation and cancer progression.
This compound has been shown to inhibit the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, a critical signaling cascade in inflammation.[1][2] In the context of HER2-positive breast cancer, this compound targets the HER2/Akt/SREBP-1c signaling pathway , leading to the suppression of fatty acid synthase (FAS), which is crucial for cancer cell proliferation and survival.[3][4]
Curcumin is known to have a broader range of molecular targets. In inflammation, it also inhibits the JAK/STAT pathway . For its anti-cancer effects in HER2-positive cells, Curcumin has been shown to downregulate the PI3K/Akt signaling pathway , which is downstream of HER2, thereby inhibiting cell proliferation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
Anti-inflammatory Efficacy Assessment in RAW 264.7 Macrophages
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are pre-treated with various concentrations of this compound or Curcumin for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitric Oxide (NO) Quantification (Griess Assay): After 24 hours of LPS stimulation, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. The absorbance is read at 540 nm, and the nitrite concentration is calculated from a standard curve.
-
Western Blot Analysis: To determine the expression levels of inflammatory proteins, cells are lysed after treatment. Proteins from the cell lysates are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary antibodies against iNOS, COX-2, phosphorylated and total forms of JAKs and STATs. Horseradish peroxidase (HRP)-conjugated secondary antibodies are then used for detection via chemiluminescence.
Anti-cancer Efficacy Assessment in SK-BR-3 Human Breast Cancer Cells
-
Cell Culture: The HER2-overexpressing human breast cancer cell line, SK-BR-3, is maintained in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Cell Viability (MTT Assay): SK-BR-3 cells are seeded into 96-well plates. After 24 hours, the cells are treated with a range of concentrations of this compound or Curcumin and incubated for 48 to 72 hours. Following the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Western Blot Analysis: For mechanistic studies, SK-BR-3 cells are treated with the compounds for the desired time, and then cell lysates are prepared. Protein expression and phosphorylation status of key signaling molecules such as HER2, Akt, and FAS are analyzed by Western blotting as described in the anti-inflammatory protocol.
References
- 1. Mollugin inhibits the inflammatory response in lipopolysaccharide-stimulated RAW264.7 macrophages by blocking the Janus kinase-signal transducers and activators of transcription signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mollugin Inhibits the Inflammatory Response in Lipopolysaccharide-Stimulated RAW264.7 Macrophages by Blocking the Janus Kinase-Signal Transducers and Activators of Transcription Signaling Pathway [jstage.jst.go.jp]
- 3. Mollugin inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
cross-validation of Furomollugin's bioactivity in different cell lines
Furomollugin's Potential Synergistic Effects with Chemotherapy: A Comparative Analysis
While direct experimental data on the synergistic effects of furomollugin with chemotherapy drugs remains unavailable in current scientific literature, this guide explores the potential for such interactions by examining a closely related compound, mollugin, and provides a comparative framework based on the well-documented synergistic effects of another natural compound, formononetin, with various chemotherapy agents.
Researchers in oncology are increasingly investigating natural compounds that can enhance the efficacy of conventional chemotherapy, reduce side effects, and overcome drug resistance. This compound, a derivative of mollugin, belongs to a class of compounds that have demonstrated anticancer properties. Understanding the potential for synergistic interactions between this compound and chemotherapy is a promising area of research.
This guide will first delve into the known anticancer mechanisms of mollugin to build a theoretical basis for this compound's potential synergies. Subsequently, it will present a detailed comparative analysis of formononetin's synergistic effects with doxorubicin, paclitaxel, and temozolomide, supported by experimental data from published studies. This will serve as a practical example of how a natural compound can be evaluated for its synergistic potential with chemotherapy.
Theoretical Basis for Synergy: The Anticancer Mechanisms of Mollugin
Mollugin, a compound structurally related to this compound, has been shown to exert its anticancer effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and inflammation. These mechanisms provide a foundation for hypothesizing potential synergistic interactions with chemotherapy drugs.
One of the primary mechanisms of mollugin is the inhibition of the NF-κB (Nuclear Factor kappa B) signaling pathway . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and protecting cancer cells from apoptosis (programmed cell death) induced by chemotherapy. By inhibiting NF-κB, mollugin could potentially lower the threshold for chemotherapy-induced apoptosis, thereby enhancing the efficacy of cytotoxic drugs.
Additionally, mollugin has been reported to suppress the HER2/Akt/SREBP-1c signaling pathway . The HER2 (Human Epidermal growth factor Receptor 2) pathway is a critical driver of cell proliferation and survival in certain cancers, notably breast cancer. The Akt pathway, a downstream effector of HER2, is a major signaling node that promotes cell survival and resistance to apoptosis. By inhibiting this pathway, mollugin could sensitize cancer cells to the cytotoxic effects of chemotherapy agents that rely on inducing apoptosis.
Comparative Analysis: Synergistic Effects of Formononetin with Chemotherapy Drugs
To illustrate the potential for synergistic interactions, this section details the experimentally verified synergistic effects of formononetin, a well-studied isoflavonoid, with several chemotherapy drugs.
Formononetin and Doxorubicin in Multidrug-Resistant Cancer
Doxorubicin is an anthracycline antibiotic widely used in cancer chemotherapy. Its efficacy is often limited by the development of multidrug resistance (MDR), frequently mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). Formononetin has been shown to synergistically enhance the cytotoxicity of doxorubicin in MDR cancer cells.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| MDR KBvin | Doxorubicin alone | >10 | - | - |
| Formononetin (20 µg/mL) + Doxorubicin | Significantly Reduced | 0.1 - 0.7 | Synergism | |
| Formononetin (25 µg/mL) + Doxorubicin | Significantly Reduced | 0.1 - 0.7 | Synergism |
Mechanism of Synergy: Formononetin overcomes doxorubicin resistance by inhibiting the function of the P-glycoprotein efflux pump. This leads to increased intracellular accumulation of doxorubicin, thereby enhancing its cytotoxic effect. Additionally, formononetin induces oxidative stress within the cancer cells, further contributing to apoptosis.
Signaling Pathway
Synergy of Formononetin and Doxorubicin
Formononetin and Paclitaxel
Paclitaxel, a taxane, is a mitotic inhibitor used in the treatment of various cancers. Similar to doxorubicin, its effectiveness can be compromised by MDR.
Mechanism of Synergy: Formononetin has been shown to synergistically suppress tumor growth in combination with paclitaxel in vivo. The proposed mechanism is also linked to the inhibition of P-glycoprotein, leading to increased intracellular paclitaxel concentration and enhanced cytotoxicity.
Formononetin and Temozolomide in Glioma
Temozolomide is an oral alkylating agent used to treat brain tumors like glioblastoma. Resistance to temozolomide is a significant clinical challenge.
Quantitative Data Summary
| Cell Line | Treatment | Apoptosis Rate (%) |
| C6 Glioma | Control | ~5 |
| Temozolomide alone | Increased | |
| Formononetin alone | Increased | |
| Formononetin + Temozolomide | Significantly Increased |
Mechanism of Synergy: Formononetin enhances temozolomide-induced apoptosis in glioma cells by modulating the expression of key apoptosis-regulating proteins. Specifically, the combination therapy leads to an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in the activation of caspases and subsequent cell death.[1]
Signaling Pathway
Synergy of Formononetin and Temozolomide
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess synergistic effects.
Cell Viability Assays (MTT and SRB Assays)
Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cells and to calculate the IC50 (half-maximal inhibitory concentration) values.
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the individual drugs and their combinations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: IC50 values are calculated from the dose-response curves. The synergistic effect is determined by calculating the Combination Index (CI) using methods like the Chou-Talalay method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with single agents and their combinations.
Methodology:
-
Cell Treatment: Cells are treated with the drugs as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS (phosphate-buffered saline), and resuspended in binding buffer.
-
Staining: Cells are stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Experimental Workflow
Experimental workflow for synergy assessment
Conclusion
While direct experimental evidence for the synergistic effects of this compound with chemotherapy is currently lacking, the known anticancer mechanisms of the related compound, mollugin, suggest a strong potential for such interactions. The detailed analysis of formononetin's synergistic effects with doxorubicin, paclitaxel, and temozolomide provides a valuable blueprint for future research into this compound. By targeting pathways that promote cell survival and drug resistance, such as NF-κB and P-glycoprotein, this compound could potentially enhance the efficacy of a wide range of chemotherapeutic agents. Further preclinical studies are warranted to investigate these potential synergies and to elucidate the underlying molecular mechanisms, which could ultimately lead to the development of more effective combination therapies for cancer.
References
In Vivo Validation of Furomollugin's Anticancer Activity: A Comparative Guide
Introduction: This guide provides a comparative analysis of the in vivo anticancer activity of Furomollugin, benchmarked against established chemotherapeutic agents, Cisplatin and Paclitaxel. Due to the limited availability of in vivo data for this compound, this guide utilizes data from studies on Mollugin, a closely related naphthoquinone from which this compound is derived. The data presented is based on studies conducted in xenograft models of human cervical cancer (HeLa cells).
Comparative Efficacy of Anticancer Agents in HeLa Xenograft Model
The following table summarizes the in vivo tumor growth inhibition data for Mollugin (as a proxy for this compound), Cisplatin, and Paclitaxel in a HeLa human cervical cancer xenograft model.
| Compound | Dosage and Administration | Tumor Growth Inhibition | Reference |
| Mollugin | 25 mg/kg and 75 mg/kg, intraperitoneally, three times a week | Suppressed tumor growth significantly compared to the vehicle-treated control group.[1] | [1] |
| Cisplatin | In combination with Fluoxetine | Significantly suppressed tumor growth in the HeLa xenograft mouse model.[2] | [2] |
| Paclitaxel | 2.5 mg/kg, intravenous injection, once a day for six consecutive days | Significantly inhibited the growth of cervical carcinoma compared to the control group.[3][4] | [3][4] |
Experimental Protocols
A detailed methodology for the in vivo validation of the anticancer activity of these compounds in a xenograft model is outlined below.
Cell Culture and Animal Model
-
Cell Line: Human cervical cancer cell line, HeLa, is used for inducing tumor growth.[1][2]
-
Animal Model: Athymic nude mice (BALB/c or NOD/SCID), typically 11-12 weeks old, are used as the host for the xenograft.[1][2]
Xenograft Implantation
-
HeLa cells are cultured in appropriate media until they reach the desired confluence.
-
A suspension of 1 million HeLa cells in 100-150 µL of a Matrigel/media mixture is injected subcutaneously into the right flank of each mouse.[2]
-
The injection sites are palpated three times a week to monitor for tumor formation.[2]
Drug Administration
-
Once the tumors reach an average size of 90-120 mm³, the mice are randomized into treatment and control groups.[2]
-
Mollugin: Administered intraperitoneally at doses of 25 and 75 mg/kg, three times a week for the duration of the study.[1]
-
Cisplatin: The specific dosage and schedule in the comparative study involved combination with another agent, Fluoxetine.[2]
-
Paclitaxel: Administered via tail vein intravenous injection at a dose of 2.5 mg/kg, once a day for six consecutive days.[3][4]
-
The control group receives a vehicle solution (e.g., 0.9% saline) following the same administration schedule.[3]
Monitoring and Endpoint Analysis
-
Tumor volume is measured daily or every two days using calipers and calculated using the formula: V = 0.5 × length × width².[2][3]
-
The body weight of the mice is measured three times a week to monitor for toxicity.[1][2]
-
The study is concluded when the tumors in the control group reach a predetermined size (e.g., 2,000 mm³).[2]
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry.[1]
Visualizations
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow of the in vivo xenograft model for anticancer drug testing.
Signaling Pathway of Mollugin's Anticancer Activity
Caption: Mollugin inhibits the NF-κB signaling pathway.[1][5]
References
- 1. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HeLa Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. scienceopen.com [scienceopen.com]
- 4. HeLa Cell-Derived Paclitaxel-Loaded Microparticles Efficiently Inhibit the Growth of Cervical Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mollugin Has an Anti-Cancer Therapeutic Effect by Inhibiting TNF-α-Induced NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Furomollugin and Mollugin: A Head-to-Head Comparison for Researchers
In the realm of natural product chemistry and drug discovery, compounds isolated from medicinal plants continue to be a significant source of novel therapeutic agents. Among these, Furomollugin and mollugin, two naphthoquinone derivatives primarily isolated from the roots of Rubia cordifolia, have garnered attention for their potential biological activities. This guide provides a comprehensive, head-to-head comparison of this compound and mollugin, presenting available experimental data, detailed methodologies, and insights into their mechanisms of action to aid researchers, scientists, and drug development professionals in their investigations.
Overview of Biological Activities
Mollugin has been extensively studied and has demonstrated a range of biological effects, most notably anti-inflammatory and anti-cancer activities. In contrast, scientific literature providing a detailed characterization of the biological activities of this compound is sparse, limiting a direct and comprehensive comparison.
Mollugin is recognized for its potent anti-inflammatory properties, primarily through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Janus kinase-signal transducer and activator of transcription (JAK-STAT). Its anti-cancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines, mediated by pathways including the HER2/Akt/SREBP-1c signaling cascade.
Quantitative Comparison of Biological Performance
To facilitate a clear comparison, the following tables summarize the available quantitative data for both mollugin and this compound. It is important to note the significant gaps in the data for this compound, which underscores the need for further research into its bioactivity.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Mollugin | NF-κB Inhibition (Luciferase Reporter Assay) | HeLa | Not explicitly provided as IC50, but dose-dependent inhibition shown up to 80 μM. | [1](--INVALID-LINK--) |
| This compound | Data Not Available | - | - | - |
Table 2: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Mollugin | Human Oral Squamous Carcinoma (HN4) | Cell Viability | 43.9 μM | [2](--INVALID-LINK--) |
| Human Oral Squamous Carcinoma (HN12) | Cell Viability | 46.3 μM | [2](--INVALID-LINK--) | |
| HER2-overexpressing breast cancer (SK-BR-3) | Cell Proliferation | Potent dose- and time-dependent inhibition shown. | [3](--INVALID-LINK--) | |
| HER2-overexpressing ovarian cancer (SK-OV-3) | Cell Proliferation | Potent dose- and time-dependent inhibition shown. | [3](--INVALID-LINK--) | |
| This compound | Data Not Available | - | - | - |
Table 3: Pharmacokinetic Parameters of Mollugin in Rats (Oral Administration of Rubia cordifolia Extract)
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 52.10 ± 6.71 ng/mL | [4](5--INVALID-LINK-- |
| Tmax (Time to Reach Cmax) | 1.99 ± 0.21 h | [4](5--INVALID-LINK-- |
Pharmacokinetic data for this compound is not currently available.
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the biological activities of mollugin have been partially elucidated, offering insights into its therapeutic potential.
Mollugin's Inhibition of the NF-κB Signaling Pathway
Mollugin has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes involved in proliferation, anti-apoptosis, invasion, and angiogenesis.[1](--INVALID-LINK--)
Mollugin's Modulation of the JAK-STAT Signaling Pathway
Mollugin also interferes with the JAK-STAT signaling pathway, another critical regulator of inflammation. It has been found to inhibit the phosphorylation of JAK2, which in turn prevents the phosphorylation and activation of STAT1 and STAT3. This blockade of the JAK-STAT pathway contributes to its anti-inflammatory effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of NF-κB Inhibitory Activity of Mollugin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Electron Microscopy as a Tool for Assessment of Anticoagulation Strategies During Extracorporeal Life Support: The Proof Is on the Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Furomollugin Research: A Comparative Meta-Analysis of its Closely Related Analogue, Mollugin
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative meta-analysis of the biological activities of mollugin, a natural product isolated from Rubia cordifolia. Due to a notable scarcity of published research specifically on furomollugin, this document focuses on its close structural analogue, mollugin, to provide valuable insights into the potential therapeutic effects of this class of compounds. The data presented herein is a synthesis of available preclinical findings and aims to serve as a resource for guiding future research and development efforts.
I. Comparative Anticancer Activity of Mollugin
Mollugin has demonstrated cytotoxic effects across a range of cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies, providing a quantitative comparison of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Col2 | Human Colon Cancer | 12.3 | [1] |
| HepG2 | Human Liver Carcinoma | 60.2 | [1] |
| HER2-overexpressing Breast Cancer | Human Breast Cancer | 58 | [1] |
| HN12 | Metastatic Oral Squamous Cell Carcinoma | 46.3 | [1] |
| HN4 | Primary Oral Squamous Cell Carcinoma | 43.9 | [1] |
| SK-BR-3 | HER2-overexpressing Human Breast Cancer | Potent (specific value not provided) | [2] |
| SK-OV-3 | HER2-overexpressing Human Ovarian Cancer | Potent (specific value not provided) | [2] |
II. Comparative Anti-inflammatory Activity of Mollugin and its Derivatives
Mollugin and its synthetic derivatives have been investigated for their anti-inflammatory properties, primarily focusing on the inhibition of key inflammatory pathways such as NF-κB and JAK-STAT.
| Compound | Assay | Result | Reference |
| Mollugin | Inhibition of NF-κB transcription | 49.72% inhibition | [3] |
| Mollugin Derivative 5k | Inhibition of NF-κB transcription | 81.77% inhibition | [3] |
| Mollugin Derivative 6d | Inhibition of NF-κB transcription | IC50 = 3.81 µM | [4] |
| Mollugin Derivative 4f | Inhibition of inflammation (in vivo) | 83.08% inhibition | [4] |
| Ibuprofen (Reference) | Inhibition of NF-κB transcription | 47.51% inhibition | [3] |
| Mesalazine (Reference) | Inhibition of NF-κB transcription | 47.24% inhibition | [3] |
III. Experimental Protocols
A. Cytotoxicity Assays (MTT Assay)
The cytotoxic activity of mollugin against various cancer cell lines was predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A general protocol involves:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of mollugin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow for its conversion to formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of mollugin that causes a 50% reduction in cell viability compared to untreated controls is calculated as the IC50 value.
B. Anti-inflammatory Assays
The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture: Macrophages are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with different concentrations of the test compound (e.g., mollugin) for a short period before being stimulated with LPS to induce an inflammatory response.
-
Griess Assay: After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Inhibition Calculation: The percentage of inhibition of NO production by the test compound is calculated relative to the LPS-stimulated control group.
The inhibitory effect on the NF-κB signaling pathway is a key measure of anti-inflammatory potential.
-
Transfection: Cells (e.g., HEK293T) are transfected with an NF-κB-luciferase reporter plasmid.
-
Stimulation and Treatment: Transfected cells are treated with the test compounds and then stimulated with an inflammatory agent like TNF-α to activate the NF-κB pathway.
-
Luciferase Assay: After incubation, cell lysates are prepared, and luciferase activity is measured using a luminometer. A decrease in luciferase activity indicates inhibition of NF-κB transcriptional activity.
IV. Signaling Pathway Diagrams
A. Proposed Experimental Workflow for Assessing Anti-inflammatory Activity
Caption: Experimental workflow for evaluating the anti-inflammatory effects of mollugin.
B. Proposed JAK-STAT Signaling Pathway Inhibition by Mollugin
Caption: Proposed mechanism of mollugin's anti-inflammatory action via JAK-STAT pathway inhibition.
V. Conclusion and Future Directions
The available data on mollugin suggests that it is a promising natural compound with both anticancer and anti-inflammatory activities. Its mechanism of action appears to involve the modulation of key signaling pathways, including HER2/Akt in cancer and JAK-STAT/NF-κB in inflammation. However, it is crucial to emphasize that these findings are based on a closely related compound, and direct experimental validation of this compound's biological activities is imperative.
Future research should focus on:
-
Isolation and Characterization: Efficient isolation and thorough characterization of this compound from Rubia cordifolia.
-
In Vitro Studies: Comprehensive in vitro screening of this compound against a panel of cancer cell lines and in various anti-inflammatory assay models to determine its IC50 values and efficacy.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Preclinical in vivo studies to evaluate the therapeutic potential and safety profile of this compound in animal models of cancer and inflammatory diseases.
-
Comparative Studies: Direct comparative studies of this compound and mollugin to understand the structure-activity relationships and identify the more potent analogue.
This meta-analysis of mollugin serves as a foundational resource to stimulate and guide these much-needed investigations into the therapeutic potential of this compound.
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory activities of Plantago major extract and fractions and analysis of their phytochemical components using a high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating the JAK/STAT pathway with natural products: potential and challenges in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Furomollugin: Essential Safety and Disposal Protocols for Laboratory Settings
Disclaimer: No specific Safety Data Sheet (SDS) for Furomollugin was identified during the information gathering process. The following guidance on proper disposal procedures is based on the chemical's structural similarity to naphthofuran derivatives and polycyclic aromatic hydrocarbons (PAHs), as well as its known cytotoxic properties. Researchers must consult their institution's environmental health and safety (EHS) department for specific disposal requirements and always adhere to local, state, and federal regulations.
This compound is a naturally occurring naphthofuran derivative with recognized antioxidant, antibacterial, and anticancer properties. Due to its cytotoxic nature, stringent safety and disposal protocols are imperative to ensure the safety of laboratory personnel and to mitigate environmental contamination. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound.
Immediate Safety and Handling Information
Prior to handling this compound, it is crucial to review all available safety information and to be thoroughly familiar with your institution's chemical hygiene plan.
Personal Protective Equipment (PPE): A summary of required PPE is provided in the table below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A fully fastened lab coat is required. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing. |
| Respiratory Protection | Fume hood | All work with solid or dissolved this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
This compound Disposal Procedures
The disposal of this compound and any contaminated materials must be handled as hazardous waste due to its cytotoxic properties and its classification as a polycyclic aromatic compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, centrifuge tubes, gloves, bench paper).
-
Contaminated glassware.
-
-
Waste Collection:
-
Solid Waste: Collect in a dedicated, clearly labeled, leak-proof container. The container should be sealed to prevent the release of dust.
-
Liquid Waste: Collect in a dedicated, clearly labeled, shatter-resistant, and leak-proof container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for chemical waste.
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the full chemical name "this compound." Include the date of waste accumulation.
-
Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to prevent spills.
-
Disposal Request: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocols and Visualizations
While specific experimental protocols for this compound are diverse and depend on the research context, a general workflow for handling a cytotoxic compound in an in vitro setting is provided below. Additionally, a diagram of a potential signaling pathway affected by this compound is included.
General Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound like this compound on a cancer cell line.
Potential Signaling Pathway Inhibition by this compound
Based on the activity of the related compound Mollugin, this compound may exert its effects through the inhibition of the JAK-STAT signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is implicated in various cancers.
Navigating the Safe Handling of Furomollugin: A Comprehensive Guide
Disclaimer: A specific Safety Data Sheet (SDS) for "Furomollugin" could not be located. The following guidance is based on best practices for handling potentially hazardous chemical compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult the substance-specific SDS before any handling, storage, or disposal of this compound to ensure maximum safety and compliance.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support laboratory personnel in the safe management of novel or uncharacterized compounds like this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a thorough risk assessment and the specific hazards outlined in the substance's SDS.[1][2][3][4]
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, powder-free (e.g., Nitrile or Neoprene) | To prevent skin contact with the chemical. Powder-free gloves are recommended to avoid aerosolization of the compound.[2][4] |
| Eye Protection | Chemical splash goggles or a face shield | To protect the eyes from splashes and aerosols.[4] |
| Lab Coat/Gown | Chemically resistant, long-sleeved, with tight cuffs | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Required if handling the compound as a powder or if there is a risk of aerosol generation.[3][4] |
| Footwear | Closed-toe shoes | To protect the feet from spills. |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical to minimize harm.
| Emergency Scenario | Immediate Action |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Rinse the affected area with copious amounts of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Chemical Spill | 1. Alert others in the vicinity and evacuate the immediate area if necessary. 2. If the spill is small and you are trained to handle it, contain the spill with absorbent material. 3. If the spill is large or involves a highly volatile substance, evacuate the area and contact the emergency response team. |
Experimental Protocols
Safe Handling of this compound
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. A designated area, such as a chemical fume hood, should be used.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as specified in the table above.
-
Weighing and Transferring : When weighing or transferring this compound powder, use a chemical fume hood to minimize inhalation exposure. Use anti-static tools if the compound is a fine powder.
-
In Solution : When working with this compound in solution, handle it within a fume hood. Avoid splashes and aerosol generation.
-
Post-Handling : After handling, decontaminate the work area and any equipment used. Remove PPE carefully to avoid self-contamination and dispose of it as hazardous waste. Wash hands thoroughly with soap and water.[2]
Disposal Plan for this compound Waste
-
Waste Segregation : All solid and liquid waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste : Contaminated solid waste, including gloves, bench paper, and pipette tips, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix incompatible waste streams.
-
Container Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard(s).
-
Storage : Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.
Visual Workflow Guides
Caption: Workflow for handling a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
